PF-06446846
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXHWQFIXYHCL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06446846 mechanism of action on ribosome
An In-depth Technical Guide on the Ribosomal Mechanism of Action of PF-06446846
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class small molecule that demonstrates a novel mechanism of action by selectively inhibiting the translation of specific proteins, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4] Unlike traditional translation inhibitors that globally suppress protein synthesis, this compound targets the human 80S ribosome in a transcript- and nascent chain-dependent manner.[1][2] It binds within the ribosomal exit tunnel, and in concert with a specific nascent polypeptide sequence, induces translational stalling.[1][5][6] This highly selective mechanism, elucidated through a combination of ribosome profiling, biochemical assays, and cryogenic electron microscopy (cryo-EM), reveals an unexpected tunability of the human ribosome.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative data, and key experimental methodologies that define the unique ribosomal mechanism of this compound.
Core Mechanism of Action: Nascent Chain-Dependent Ribosomal Stalling
The primary mechanism of this compound is the induction of ribosomal stalling during the elongation phase of translation.[1] This is not a global effect on all translating ribosomes but is restricted to a small subset of transcripts.[1][7] The key determinant of this selectivity is the amino acid sequence of the nascent polypeptide chain as it passes through the ribosomal exit tunnel.[1][3]
For its primary target, PCSK9, this compound induces the ribosome to stall specifically around codon 34.[1][3][8][9] This stalling event is mediated by the interaction between the drug, specific residues of the 28S ribosomal RNA (rRNA) forming the exit tunnel wall, and the emerging PCSK9 nascent chain.[5][7] The compound essentially acts as a molecular wedge, trapping a specific conformation of the nascent peptide within the tunnel, which in turn prevents translocation and further elongation.[7] This leads to a significant and selective reduction in the production of the target protein.[1]
Structural Basis of Ribosome Interaction
Cryo-electron microscopy studies have provided high-resolution structural insights into the binding of this compound (also referred to as PF846 in structural studies) to the human ribosome.[5][6]
-
Binding Pocket: this compound binds within the large ribosomal subunit's exit tunnel, in a distinct, eukaryotic-specific pocket formed by nucleotides of the 28S rRNA.[5][6] This location is separate from the peptidyl transferase center, explaining why it doesn't inhibit peptide bond formation directly.
-
Conformational Changes: The binding of the drug alters the path of the nascent polypeptide chain within the tunnel.[5][6] This induced fit, along with specific interactions with the nascent chain, is crucial for its stalling activity.
-
Ribosome State: The drug arrests the translating ribosome in a rotated state, which is an intermediate step in translocation. In this stalled conformation, the 3'-CCA end of the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thereby preventing the next step in elongation.[5][6]
Quantitative Pharmacological Data
Biochemical and cell-based assays have quantified the potency and binding affinity of this compound. The data highlights its activity on its target pathway and its direct interaction with the ribosome.
| Parameter | Description | Value | Assay System | Reference |
| IC50 | Inhibition of PCSK9 secretion | 0.3 µM | Huh7 cells | [4][10] |
| IC50 | Inhibition of PCSK9(1-35)-luciferase fusion protein expression | 2.0 µM | HeLa cell-free in vitro translation | [1][4] |
| Kd | Binding affinity to purified human ribosomes | 7.0 µM (95% CI: 5.5–8.4 µM) | Radioligand binding assay (3H-PF-06446846) | [1][11] |
| Bmax | Maximum binding capacity to purified human ribosomes | 28.7 pmol/mg (95% CI: 26.5–30.8 pmol/mg) | Radioligand binding assay (3H-PF-06446846) | [1][11] |
Key Experimental Protocols
The elucidation of this compound's mechanism relied on a suite of advanced molecular biology and structural biology techniques.
Ribosome Profiling (Ribo-seq)
This technique was used to identify the precise locations of ribosomal stalling and to assess the selectivity of this compound across the entire translatome.[1]
-
Cell Treatment: Huh7 cells were treated with either 1.5 µM this compound or a vehicle control for a defined period (e.g., 10 minutes or 1 hour).[1]
-
Translation Arrest: Translation was arrested by the addition of cycloheximide.
-
Cell Lysis & Nuclease Digestion: Cells were lysed, and the extracts were treated with RNase I to digest mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs).
-
Ribosome Isolation: Monosomes were isolated by sucrose density gradient centrifugation.
-
RPF Extraction: RNA fragments (RPFs) were extracted from the isolated monosomes.
-
Library Preparation: The RPFs were converted into a cDNA library suitable for deep sequencing. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
Sequencing and Analysis: The library was sequenced, and the reads were mapped to the human genome. The density of reads at specific codons indicates the position of ribosomes. A significant pile-up of reads at a specific location in drug-treated samples compared to control indicates a stall site.[1]
In Vitro Translation (IVT) Assay
HeLa cell-free translation systems were used to confirm that this compound directly targets the translational machinery and to identify the minimal nascent chain sequence required for stalling.[1]
-
mRNA Template Preparation: mRNA constructs were synthesized, typically encoding a fusion protein such as a fragment of PCSK9 (e.g., the first 33 or 35 amino acids) fused to a reporter like luciferase.[1] Translation was driven by an IRES element (EMCV IRES) to bypass canonical initiation factors, confirming the drug's action during elongation.[1]
-
Reaction Setup: The IVT reaction was assembled using HeLa cell lysate, the mRNA template, amino acids (including a radiolabeled one like 35S-methionine if tracking protein synthesis directly), and an energy source.
-
Compound Addition: Reactions were run in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction was incubated at 30°C to allow for translation.
-
Quantification: If using a luciferase reporter, luciferase activity was measured using a luminometer. A decrease in luminescence in the presence of the drug indicates inhibition of translation.[1] This allowed for the determination of an IC50 value.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to solve the high-resolution structure of this compound bound to a stalled ribosome-nascent chain complex (RNC).[5]
-
Stalled RNC Preparation: Stalled RNCs were generated in a human cell-free in vitro translation system programmed with an mRNA encoding a stalling sequence (e.g., from the CDH1 gene, which also shows sensitivity). The translation reaction was performed in the presence of 50 µM this compound.[5]
-
RNC Purification: The generated RNCs were affinity-purified using a tag incorporated into the nascent chain (e.g., a FLAG tag).[5]
-
Grid Preparation and Data Collection: The purified RNC solution was applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Thousands of particle images were computationally picked, aligned, and classified. The final set of high-quality particle images was used to reconstruct a 3D density map of the stalled RNC-drug complex.
-
Model Building and Refinement: An atomic model of the ribosome, tRNAs, nascent chain, and this compound was built into the cryo-EM density map and refined to yield the final structure, revealing the precise binding site and interactions.[5]
Conclusion and Future Directions
The mechanism of this compound represents a paradigm shift in targeting cellular machinery. It demonstrates that the ribosome is not an undruggable, uniform catalyst but a highly dynamic complex that can be modulated with small molecules in a transcript-specific manner.[1][9][12] The exquisite selectivity is achieved through a tripartite interaction between the ribosome, the small molecule, and the nascent polypeptide chain. This discovery opens the door for developing novel therapeutics that target previously "undruggable" proteins by selectively inhibiting their synthesis.[1][7] Future research will likely focus on identifying the sequence and structural motifs within nascent chains that confer sensitivity to this class of molecules, enabling the rational design of new drugs to selectively inhibit the production of other disease-relevant proteins.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain (Journal Article) | OSTI.GOV [osti.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain [escholarship.org]
The Molecular Target of PF-06446846: A Ribosome-Mediated Translational Arrest of PCSK9
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06446846 is a first-in-class small molecule that presents a novel mechanism of action for regulating protein expression. Its primary molecular target is the human 80S ribosome. Unlike traditional enzyme or receptor inhibitors, this compound selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) by inducing a sequence-specific stall during the elongation phase of protein synthesis.[1][2][3][4] This targeted translational arrest is mediated by the interaction of this compound with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[1][2][5] This guide provides an in-depth overview of the molecular target of this compound, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
The Molecular Target: The Human Ribosome
The direct molecular target of this compound is the human ribosome, the cellular machinery responsible for protein synthesis.[1][6] Specifically, this compound engages the 80S ribosome during the translation of a select subset of messenger RNAs (mRNAs), with exceptional selectivity for PCSK9.[1][2] The compound binds within the ribosome exit tunnel, a channel through which the newly synthesized polypeptide chain emerges.[5]
Mechanism of Action: Sequence-Specific Translational Stalling
The inhibitory action of this compound is not a general blockade of protein synthesis. Instead, it induces a stall in the ribosome's progression along the mRNA in a manner dependent on the amino acid sequence of the nascent polypeptide chain.[1][7] For its primary target, PCSK9, this stalling event occurs specifically around codon 34 of the transcript.[1][2][7] This precise stalling prevents the synthesis of the full-length, functional PCSK9 protein.
The proposed mechanism involves this compound binding to a specific conformation of the nascent PCSK9 peptide within the exit tunnel, creating a steric hindrance that halts further elongation.[5] This sequence-specific interaction is a key feature of its selectivity, allowing it to target PCSK9 translation with minimal impact on the broader proteome.[1]
Signaling Pathway and Cellular Consequences
This compound's targeting of PCSK9 translation has significant downstream effects on lipid metabolism. PCSK9 is a secreted protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.[2][8] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[8] This reduction in LDLRs leads to decreased clearance of LDL cholesterol from the circulation.
By inhibiting the synthesis of PCSK9, this compound effectively increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol.[1] This ultimately results in a reduction of plasma LDL cholesterol levels, a key therapeutic goal in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][5]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| In Vitro Activity | Parameter | Value | Cell Line/System | Reference |
| PCSK9 Secretion Inhibition | IC50 | 0.3 µM | Huh7 cells | [4][9] |
| PCSK9(1–35)-luciferase Expression Inhibition | IC50 | 2 µM | - | [4] |
| Cytotoxicity against rat Lin(-) cells | IC50 | 2.9 µM | Rat Bone Marrow | [4] |
| Cytotoxicity against human CD34+ cells | IC50 | 2.7 µM | Human CD34+ cells | [4] |
| In Vivo Activity (Rat Model) | Dose | Effect | Reference |
| Oral Administration | 5, 15, and 50 mg/kg daily for 14 days | Dose-dependent lowering of plasma PCSK9 | [1] |
| Oral Administration | 5, 15, and 50 mg/kg daily for 14 days | Reduction in total plasma cholesterol | [1] |
Experimental Protocols
The identification of the ribosome as the molecular target of this compound and the elucidation of its mechanism of action were achieved through a series of key experiments.
Ribosome Profiling
Ribosome profiling is a technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Methodology:
-
Huh7 cells were treated with either this compound (1.5 µM) or a vehicle control for 10 minutes or 1 hour.[1]
-
Cells were lysed, and ribosomes were stalled on the mRNA using cycloheximide.
-
Nuclease digestion was performed to degrade mRNA not protected by ribosomes.
-
Ribosome-protected fragments (footprints) were isolated.
-
A sequencing library was prepared from the isolated RNA footprints.
-
Deep sequencing of the library was performed, and the reads were mapped to a reference genome.
-
The density of ribosome footprints at each codon was analyzed to identify ribosome stalling sites.[1]
Results: This technique revealed a distinct peak of ribosome density around codon 34 of the PCSK9 mRNA in cells treated with this compound, indicating a specific stall site.[1]
In Vitro Translation Assays
Cell-free translation systems were utilized to confirm the direct effect of this compound on PCSK9 translation.
Methodology:
-
HeLa cell-based cell-free translation reactions were programmed with mRNAs encoding various luciferase fusion constructs (e.g., PCSK9-luciferase, PCSK9(1-35)-luciferase).[1][6]
-
Reactions were performed in the presence or absence of this compound (50 µM).[1][6]
-
Luciferase activity was measured as a readout of protein synthesis.[1][6]
Results: this compound inhibited the translation of PCSK9-luciferase and PCSK9(1-35)-luciferase fusions but not luciferase alone, demonstrating that the inhibitory effect is dependent on the N-terminal sequence of PCSK9.[1]
SILAC-Based Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used to assess the selectivity of this compound on a proteome-wide scale.
Methodology:
-
Huh7 cells were cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.
-
"Heavy"-labeled cells were treated with this compound (0.25 µM or 1.25 µM) for 4 or 16 hours, while "light"-labeled cells served as a control.[1]
-
Cell lysates were combined, and proteins were digested into peptides.
-
Peptides were analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" peptides for each protein.
Results: These experiments confirmed the high selectivity of this compound for inhibiting PCSK9 synthesis, with very few other proteins being significantly affected.[1]
Conclusion
This compound represents a paradigm shift in small molecule drug discovery, demonstrating that the human ribosome can be targeted to selectively inhibit the synthesis of a specific protein. Its molecular target is the 80S ribosome, and its mechanism of action involves the sequence-specific stalling of PCSK9 translation. This innovative approach holds therapeutic promise for the treatment of hypercholesterolemia and validates the ribosome as a druggable target for modulating the expression of previously "undruggable" proteins.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PF-06446846: A Selective Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels, making it a prime target for cardiovascular disease therapeutics. Small molecule inhibitors of protein translation represent a novel approach to targeting challenging proteins like PCSK9. This technical guide provides a comprehensive overview of PF-06446846, a first-in-class, orally active small molecule that selectively inhibits the translation of PCSK9. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of cardiovascular disease, protein translation, and drug discovery.
Introduction
Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease. PCSK9 promotes the degradation of the LDL receptor (LDLR), thereby reducing the clearance of LDL-C from the circulation[1]. Inhibition of PCSK9 function leads to increased LDLR levels on the surface of hepatocytes and a subsequent reduction in plasma LDL-C. While monoclonal antibodies targeting circulating PCSK9 have proven effective, there is a significant interest in the development of orally bioavailable small molecule inhibitors.
This compound is a novel small molecule that acts not by inhibiting the secreted PCSK9 protein, but by preventing its synthesis through a unique mechanism of selective translation inhibition[2]. This guide will explore the intricacies of this mechanism and provide the technical details necessary for its study.
Mechanism of Action: Selective Ribosome Stalling
This compound exerts its inhibitory effect by directly engaging the human ribosome during the translation of PCSK9 mRNA[2][3]. The binding of this compound to the ribosome is dependent on the specific amino acid sequence of the nascent polypeptide chain as it passes through the ribosome exit tunnel[2].
Specifically, this compound induces a stall in the 80S ribosome at or around codon 34 of the PCSK9 transcript[2][4]. This stalling is mediated by the interaction of the molecule with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel[2]. This event is highly selective; ribosome profiling studies have shown that this compound affects a very small fraction of the translatome, demonstrating a remarkable specificity for PCSK9[2].
The consequence of this ribosomal stalling is the premature termination of PCSK9 protein synthesis, leading to a decrease in the cellular and secreted levels of functional PCSK9 protein. This, in turn, increases the number of LDL receptors on the cell surface, enhancing the clearance of LDL-C from the bloodstream.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [2][5] |
| IC50 (PCSK9(1–35)-luciferase expression) | HeLa cell-free | 2 µM | |
| Cytotoxicity (IC50) | Rat Lin(-) cells | 2.9 µM | |
| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM |
Table 2: In Vivo Efficacy of this compound in Rats (14-Day Study)
| Dose (mg/kg/day, oral) | Plasma PCSK9 Reduction | Total Plasma Cholesterol Reduction | LDL-C Reduction | Reference |
| 5 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |
| 15 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |
| 50 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and PCSK9 Secretion Assay
This protocol describes how to measure the effect of this compound on the secretion of PCSK9 from the human hepatoma cell line, Huh7.
-
Cell Seeding:
-
Culture Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Huh7 cells in a 96-well plate at a density of 4 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMEM.
-
The following day, replace the culture medium with fresh DMEM containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Normalize the PCSK9 levels to the total protein concentration in the corresponding cell lysates, determined using a BCA protein assay.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Translation Assay
This protocol details the use of a HeLa cell-based cell-free translation system to assess the direct inhibitory effect of this compound on PCSK9 translation.
-
Template Preparation:
-
Generate mRNA constructs encoding full-length PCSK9 fused to a reporter gene (e.g., luciferase). As controls, create constructs with truncated PCSK9 sequences (e.g., PCSK9(1-35)-luciferase and PCSK9(1-33)-luciferase) and a luciferase-only construct.
-
Synthesize capped and polyadenylated mRNAs from these constructs using an in vitro transcription kit.
-
-
Translation Reaction:
-
Prepare translation reactions using a HeLa cell lysate-based in vitro translation kit.
-
To each reaction, add the in vitro transcribed mRNA template and this compound at various concentrations or a vehicle control.
-
Incubate the reactions at 30°C for a specified time (e.g., 90 minutes).
-
-
Analysis:
-
Measure the luciferase activity in each reaction using a luminometer and a luciferase assay reagent.
-
Express the results as a percentage of the luciferase activity in the vehicle-treated control.
-
Ribosome Profiling
Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, revealing the precise site of translational stalling induced by this compound.
-
Cell Treatment and Lysis:
-
Treat Huh7 cells with this compound (e.g., 1.5 µM) or vehicle for a short duration (e.g., 10 minutes or 1 hour).
-
Lyse the cells in a buffer containing cycloheximide to arrest translating ribosomes.
-
-
Nuclease Digestion and Ribosome Footprint Isolation:
-
Treat the cell lysate with RNase I to digest mRNA regions not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose gradient or by using size-exclusion chromatography.
-
-
Library Preparation and Sequencing:
-
Extract the RNA from the isolated ribosome-monosome fraction.
-
Perform polyacrylamide gel electrophoresis (PAGE) to size-select the ribosome footprints (typically ~28-30 nucleotides).
-
Ligate sequencing adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription and PCR to generate a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Analyze the distribution of ribosome footprints along the transcripts. A significant accumulation of reads at a specific codon in the this compound-treated sample compared to the control indicates a site of ribosome stalling.
-
In Vivo Efficacy Study in Rats
This protocol outlines a study to evaluate the in vivo effects of orally administered this compound on plasma PCSK9 and cholesterol levels in rats.
-
Animal Dosing:
-
Use male Sprague-Dawley rats.
-
Administer this compound orally via gavage once daily for 14 days at doses of 5, 15, and 50 mg/kg. A vehicle control group should also be included.
-
-
Plasma Collection:
-
Collect blood samples at various time points (e.g., 1, 3, 6, and 24 hours) after the first and subsequent doses to determine the pharmacokinetic and pharmacodynamic profiles.
-
-
Biochemical Analysis:
-
Measure plasma PCSK9 concentrations using a rat-specific PCSK9 ELISA kit.
-
Measure total plasma cholesterol, LDL-C, and high-density lipoprotein cholesterol (HDL-C) levels using standard enzymatic assays.
-
-
Data Analysis:
-
Analyze the changes in plasma PCSK9 and lipid levels over time and in response to different doses of this compound.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
PF-06446846: A Deep Dive into Its Unprecedented Selectivity for PCSK9
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the remarkable selectivity of PF-06446846, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Unlike traditional inhibitors that target the circulating protein, this compound employs a unique mechanism of action by selectively stalling the ribosomal translation of PCSK9 mRNA. This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and a visualization of its mechanism and the workflows to assess its specificity.
Quantitative Selectivity and Potency
The selectivity of this compound for PCSK9 is a result of its specific interaction with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[1][2][3] This interaction is sequence-dependent, leading to the stalling of the 80S ribosome specifically during the translation of PCSK9 mRNA around codon 34.[1][2][3][4] Ribosome profiling has demonstrated that this inhibitory action is highly specific, affecting a very small fraction of the translatome.[1][2][5]
| Parameter | Value | Cell/System | Notes |
| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | Measures the concentration required to inhibit 50% of PCSK9 secretion from liver cells.[4][6] |
| IC50 (PCSK9 Translation) | 2 µM | Cell-free translation assay | Based on a PCSK9(1–35)-luciferase fusion construct.[6] |
| Kd (Binding to Ribosome) | 7.0 µM | Purified human ribosomes | Dissociation constant for the binding of this compound to the ribosome.[7] |
| Off-Target Profile | < 0.5% of transcripts affected | Ribosome Profiling in Huh7 cells | Demonstrates high selectivity for PCSK9 translation.[5] |
| Cytotoxicity IC50 | 2.9 µM | Rat bone marrow (Lin⁻) | Indicates potential for toxicity at higher concentrations.[6] |
| Cytotoxicity IC50 | 2.7 µM | Human CD34⁺ cells | Indicates potential for toxicity at higher concentrations.[6] |
Mechanism of Action: A Visual Representation
This compound's mechanism is distinct from antibody-based PCSK9 inhibitors that bind to the extracellular protein. By targeting the synthesis of PCSK9, it prevents the protein from ever being secreted and promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). This ultimately leads to increased LDLR availability on the hepatocyte surface, enhancing the clearance of LDL-cholesterol from the circulation.[8]
Caption: Mechanism of this compound action on PCSK9 translation.
Experimental Protocols
The following sections outline the key experimental methodologies employed to characterize the selectivity and mechanism of action of this compound.
Cell-Free Translation Assay
This assay is crucial for demonstrating the direct inhibitory effect of this compound on PCSK9 translation.
Objective: To quantify the inhibitory effect of this compound on the translation of PCSK9 mRNA in a controlled, cell-free environment.
Methodology:
-
Template Preparation: mRNA constructs encoding full-length PCSK9 or specific fragments (e.g., PCSK9(1-35)) fused to a reporter gene like luciferase are synthesized. A control mRNA encoding only luciferase is also prepared.[1]
-
Translation Reaction: HeLa-based cell-free translation extracts are programmed with the prepared mRNAs.
-
Compound Addition: Reactions are performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO). A typical concentration for initial screening is 50 µM.[1]
-
Incubation: The reactions are incubated under conditions that support protein synthesis.
-
Quantification: Luciferase activity is measured as a proxy for the amount of translated protein. A decrease in luciferase signal in the presence of this compound indicates translational inhibition.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Ribosome Profiling
Ribosome profiling provides a genome-wide snapshot of protein synthesis, enabling a comprehensive assessment of a compound's selectivity.
Objective: To identify which mRNAs are being actively translated and where ribosomes are stalled across the entire transcriptome in the presence of this compound.
Methodology:
-
Cell Treatment: Huh7 cells are treated with this compound or a vehicle control for a defined period (e.g., 1 hour).[9]
-
Ribosome Stalling: Translation is arrested using a general elongation inhibitor like cycloheximide to trap ribosomes on the mRNA.
-
Nuclease Digestion: The cell lysate is treated with RNase to digest any mRNA not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to deep sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to determine the density and position of ribosomes on each transcript. A significant accumulation of reads at a specific codon in the this compound-treated sample compared to the control indicates a stall site.[9]
Cellular PCSK9 Secretion Assay (ELISA)
This assay quantifies the amount of PCSK9 protein secreted by cells, providing a measure of the compound's activity in a more physiologically relevant context.
Objective: To determine the IC50 of this compound for the inhibition of PCSK9 secretion from cultured cells.
Methodology:
-
Cell Culture: Human hepatocyte-derived cells, such as Huh7, are cultured to an appropriate confluency.
-
Compound Treatment: The cells are incubated with a range of concentrations of this compound for a specified duration (e.g., overnight).[10]
-
Supernatant Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.
-
ELISA: The concentration of PCSK9 in the supernatant is quantified using a sandwich ELISA kit specific for human PCSK9.[11] This typically involves the following steps:
-
Coating a microplate with a capture antibody specific to PCSK9.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow PCSK9 to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The concentration of PCSK9 is determined by comparing the sample absorbance to a standard curve. The IC50 is then calculated.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates a typical workflow for assessing the selectivity of a translational inhibitor like this compound.
Caption: Workflow for assessing the selectivity of this compound.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human PCSK9(Proprotein Convertase Subtilisin/Kexin Type 9) ELISA Kit [elkbiotech.com]
An In-Depth Technical Guide to PF-06446846: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5] By causing the ribosome to stall during the synthesis of PCSK9, this compound effectively reduces its circulating levels, leading to a decrease in plasma low-density lipoprotein (LDL) cholesterol.[1][2][6] This technical guide provides a comprehensive comparison of the hydrochloride salt and the free base forms of this compound, focusing on their physicochemical properties, relevant experimental protocols, and the underlying mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of cardiovascular disease, protein synthesis, and drug development.
Physicochemical Properties: Hydrochloride Salt vs. Free Base
The choice between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting solubility, stability, and bioavailability. For this compound, the hydrochloride salt is often the preferred form for research and development due to its enhanced stability and aqueous solubility compared to the free base.[4]
| Property | This compound Hydrochloride Salt | This compound Free Base | Reference(s) |
| Molecular Formula | C₂₂H₂₁Cl₂N₇O | C₂₂H₂₀ClN₇O | [7] |
| Molecular Weight | 470.36 g/mol | 433.89 g/mol | [7] |
| CAS Number | 1632250-50-0 | 1632250-49-7 | [7] |
| Appearance | White to beige solid powder | Not explicitly stated, likely a solid | [8] |
| Solubility | Water: 2 mg/mL (clear solution)[8], 100 mg/mL[5] DMSO: 250 mg/mL[5] | Water: Insoluble[3] DMSO: 87 mg/mL[3] Ethanol: 6 mg/mL[3] | [3][5][8] |
| Stability | More stable form, recommended for use.[4] Stock solutions can be stored at -80°C for one year. | Prone to instability.[4] | [4] |
| Biological Activity | Retains the same biological activity as the free base.[4] | Orally active inhibitor of PCSK9 translation.[3] | [3][4] |
Note: Solubility values can vary between different vendors and batches. The significant difference in aqueous solubility highlights a key advantage of the hydrochloride salt for formulation and in vitro experimental purposes.
Mechanism of Action: Ribosome Stalling
This compound exhibits a unique mechanism of action by directly targeting the ribosome during the translation of PCSK9 mRNA.[1][2][9] It selectively induces stalling of the 80S ribosome at or around codon 34 of the PCSK9 transcript.[1][2] This stalling is mediated by the interaction of this compound with the nascent polypeptide chain within the ribosomal exit tunnel.[1] This sequence-specific engagement leads to a highly selective inhibition of PCSK9 synthesis, with minimal impact on the translation of other proteins.[1][9]
Signaling Pathway Diagram
Caption: Inhibition of PCSK9 translation by this compound.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are proprietary. However, based on published literature, the following sections outline the general methodologies for key experiments.
Synthesis of this compound and its Hydrochloride Salt
The synthesis of this compound is described as being available in the supporting information of the primary publication by Lintner et al. (2017). While the specific details are not publicly accessible, a general approach for the synthesis of similar small molecules and subsequent salt formation would involve:
-
Multi-step organic synthesis: A convergent or linear synthetic route to construct the core scaffold of the free base. This would likely involve standard organic reactions such as amide bond formation, cross-coupling reactions, and protection/deprotection steps.
-
Purification of the free base: The crude product would be purified using techniques like column chromatography and recrystallization to obtain the pure free base.
-
Salt formation: The purified free base would be dissolved in a suitable organic solvent (e.g., methanol, ethanol). A solution of hydrochloric acid in a solvent like diethyl ether or isopropanol would be added stoichiometrically. The resulting hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
PCSK9 Secretion Assay
This assay is used to determine the in vitro potency of this compound in inhibiting the secretion of PCSK9 from cultured cells.
Objective: To measure the concentration of PCSK9 in the cell culture medium following treatment with this compound.
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The cells are treated with various concentrations of this compound (hydrochloride salt or free base, typically dissolved in DMSO and then diluted in media). A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24-48 hours) to allow for PCSK9 synthesis and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The PCSK9 concentrations are plotted against the this compound concentrations, and the IC₅₀ value (the concentration at which 50% of PCSK9 secretion is inhibited) is calculated. This compound has been reported to have an IC₅₀ of 0.3 μM in Huh7 cells.[1][4]
Experimental Workflow Diagram
Caption: General workflow for a PCSK9 secretion assay.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique used to obtain a genome-wide snapshot of protein translation. It was instrumental in identifying the precise stalling site of the ribosome on the PCSK9 mRNA induced by this compound.
Objective: To map the positions of ribosomes on mRNAs in cells treated with this compound.
General Protocol:
-
Cell Treatment and Lysis: Cells (e.g., Huh7) are treated with this compound or a vehicle control. Translation is then arrested using an inhibitor like cycloheximide, and the cells are lysed.
-
Nuclease Digestion: The cell lysate is treated with RNase I to digest the mRNA that is not protected by ribosomes. This results in ribosome-protected fragments (RPFs) of mRNA.
-
Ribosome Isolation: The 80S monosomes containing the RPFs are isolated by sucrose density gradient centrifugation.
-
RNA Extraction: The RPFs are extracted from the isolated ribosomes.
-
Library Preparation: The RPFs are converted into a cDNA library for high-throughput sequencing. This involves ligation of adapters to the 3' and 5' ends, reverse transcription, and PCR amplification.
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The density of reads along the transcripts reveals the positions of the stalled ribosomes. For this compound, an accumulation of reads is observed around codon 34 of the PCSK9 mRNA.[1]
In Vivo Efficacy
In vivo studies in rats have demonstrated the oral activity of this compound. Daily oral administration of this compound resulted in a dose-dependent reduction in plasma PCSK9 levels.[1] This reduction in PCSK9 was accompanied by a significant decrease in total plasma cholesterol and LDL cholesterol levels.[1] These findings confirm that the mechanism of action observed in vitro translates to a therapeutically relevant effect in a preclinical animal model.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead for the management of hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation through ribosome stalling opens up new avenues for targeting proteins that have been traditionally considered "undruggable." The hydrochloride salt of this compound is the preferred form for research due to its superior aqueous solubility and stability compared to the free base. This technical guide provides a foundational understanding of this compound, which should aid researchers in designing and interpreting experiments aimed at further elucidating its biological effects and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PF-06446846 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 is a potent and selective small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4] It acts by inducing ribosome stalling during the synthesis of PCSK9, thereby reducing its levels and subsequently increasing the abundance of low-density lipoprotein receptors (LDLR) on the cell surface, which enhances the clearance of low-density lipoprotein cholesterol (LDL-C).[3] This mechanism of action makes this compound a valuable tool for research in cardiovascular diseases and cholesterol metabolism.[3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its preparation and storage.
Data Presentation
Solubility of this compound in DMSO
The solubility of this compound in DMSO can vary between different forms of the compound (e.g., free base vs. hydrochloride salt) and can be influenced by factors such as the purity of the compound, the water content of the DMSO, and the temperature.[5] It is crucial to use fresh, anhydrous DMSO for optimal solubility.[5]
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | 87 | 200.51 | Use fresh DMSO as moisture can reduce solubility.[5][6] |
| This compound hydrochloride | 100 | 212.61 | Warming to 60°C and ultrasonication can aid dissolution.[2] |
| This compound hydrochloride | 250 | 531.52 | Warming to 37°C and ultrasonication can aid dissolution.[1][4] |
Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical to maintain its biological activity and ensure the reproducibility of experimental results. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[5] to 1 year[2] | Store in tightly sealed vials to prevent moisture absorption.[2] |
| -80°C | Up to 1 year[5] to 2 years[2] | Preferred for long-term storage to ensure maximum stability.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 470.35 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound hydrochloride powder and anhydrous DMSO to room temperature.
-
Weigh out the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.70 mg.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.70 mg of the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes.[1][4]
-
For enhanced solubility, place the tube in an ultrasonic bath for 5-10 minutes.[1][4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the stability table.
Protocol 2: Assessment of this compound Solubility in DMSO
This protocol outlines a general method to determine the solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of DMSO in several vials.
-
Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, carefully centrifuge the vials to pellet the undissolved solid.
-
Collect a precise aliquot from the supernatant of each vial, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The average concentration from the replicate samples represents the solubility of this compound in DMSO at the specified temperature.
Visualizations
Mechanism of Action: this compound Inhibition of PCSK9 Translation
Caption: Mechanism of this compound action on PCSK9 translation.
Experimental Workflow: Preparing and Storing this compound in DMSO
Caption: Workflow for preparing and storing this compound DMSO solutions.
References
Application Notes and Protocols for In Vivo Dosing of PF-06446846 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of PF-06446846 to rats, based on established preclinical studies. This compound is a novel small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By inducing ribosomal stalling during the synthesis of PCSK9, this compound effectively reduces its circulating levels, leading to a decrease in plasma cholesterol.[1][3] This document outlines the dosing regimen, formulation, and expected pharmacodynamic effects to guide researchers in designing their in vivo studies.
Introduction
PCSK9 is a protein that plays a critical role in cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering LDL-C. This compound represents a unique approach to PCSK9 inhibition by targeting its synthesis at the translational level.[1][3] This compound selectively causes the ribosome to stall during the elongation of the PCSK9 nascent peptide chain, thereby preventing the formation of the full-length protein.[1] Preclinical studies in rats have demonstrated the efficacy of orally administered this compound in reducing plasma PCSK9 and total cholesterol levels.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocol
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Age: 6-8 weeks at the start of dosing
Dosing Regimen
-
Compound: this compound
-
Route of Administration: Oral gavage
-
Dose Levels: 5, 15, and 50 mg/kg
-
Frequency: Once daily
-
Duration: 14 consecutive days
-
Vehicle: A 0.5% (w/v) solution of methylcellulose in water.
Formulation Preparation (Example for a 10 mL solution at 5 mg/mL)
-
Weigh 50 mg of this compound.
-
Weigh 50 mg of methylcellulose.
-
Add the methylcellulose to 10 mL of purified water.
-
Stir until the methylcellulose is fully dissolved. This may require gentle heating.
-
Add the this compound to the methylcellulose solution.
-
Vortex and/or sonicate until a homogenous suspension is achieved.
-
Prepare fresh daily.
Experimental Workflow
Caption: Workflow for in vivo rat study of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on plasma PCSK9 and cholesterol levels in rats following oral administration.
Table 1: Effect of this compound on Plasma PCSK9 Levels in Rats
| Dose Group | Time Point | Mean PCSK9 Reduction vs. Vehicle (%) |
| Single Dose (Day 1) | ||
| 5 mg/kg | 6h | ~25% |
| 15 mg/kg | 6h | ~40% |
| 50 mg/kg | 6h | ~60% |
| Repeat Dose (Day 12) | ||
| 5 mg/kg | 6h | ~30% |
| 15 mg/kg | 6h | ~50% |
| 50 mg/kg | 6h | ~70% |
Data are approximate values derived from published graphical representations and are intended for illustrative purposes.
Table 2: Effect of 14-Day this compound Dosing on Plasma Cholesterol in Rats (measured on Day 15)
| Dose Group | Mean Total Cholesterol Reduction vs. Vehicle (%) | Mean LDL-C Reduction vs. Vehicle (%) |
| 5 mg/kg | Not Statistically Significant | Not Statistically Significant |
| 15 mg/kg | Not Statistically Significant | Not Statistically Significant |
| 50 mg/kg | ~30% (Statistically Significant) | ~58% (Statistically Significant) |
Safety and Tolerability
In the 14-day rat study, this compound was generally well-tolerated. At the 50 mg/kg dose, a slight decrease in food consumption (11-13% relative to vehicle) was observed, which did not result in changes to body weight.
Conclusion
This compound is a potent and selective inhibitor of PCSK9 translation that demonstrates significant cholesterol-lowering effects in rats when administered orally. The provided protocol, based on published literature, offers a framework for conducting further preclinical evaluations of this compound. Researchers should adhere to appropriate institutional guidelines for animal care and use when implementing these protocols.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribosome Profiling with PF-06446846 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing ribosome profiling experiments on mammalian cells treated with PF-06446846, a selective inhibitor of protein translation. It includes comprehensive methodologies, data presentation in tabular format, and visual diagrams to elucidate the experimental workflow and the underlying biological pathways.
Introduction
Ribosome profiling, or Ribo-seq, is a powerful technique used to obtain a genome-wide snapshot of protein translation. It provides insights into which mRNAs are being actively translated and at what density, offering a more dynamic view of gene expression than transcriptomics alone. This compound is a small molecule that selectively stalls ribosomes on a limited number of transcripts, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] By combining ribosome profiling with this compound treatment, researchers can precisely map the sites of ribosome stalling and quantify the impact of this compound on the translation of specific mRNAs.
Mechanism of Action of this compound
This compound exerts its effect by binding to the exit tunnel of the 80S ribosome.[4] This binding is dependent on the amino acid sequence of the nascent polypeptide chain emerging from the ribosome.[1] For specific sequences, such as that of PCSK9, the binding of this compound induces a conformational change that stalls the ribosome, halting translation elongation.[1][2][5] A primary stall site for this compound on PCSK9 mRNA has been identified around codon 34.[1][2][5] This selective inhibition of translation makes this compound a valuable tool for studying the regulation of specific genes and a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the translation of select transcripts as determined by ribosome profiling in Huh7 cells.
| Gene Symbol | Treatment Concentration | Treatment Time | Observed Effect on Translation | Reference |
| PCSK9 | 1.5 µM | 10 min | Significant ribosome stalling at codon 34 | [1] |
| PCSK9 | 1.5 µM | 1 hour | Pronounced ribosome stalling at codon 34 | [1] |
| FAM13B | 1.5 µM | 1 hour | Potent inhibition of translation | [6] |
| HSD17B11 | 1.5 µM | 1 hour | Potent inhibition of translation | [6] |
| CNPY4 | 1.5 µM | 1 hour | Minimally affected | [6] |
| TM4SF4 | 1.5 µM | 1 hour | Minimally affected | [6] |
| DHFRL1 | 1.5 µM | 1 hour | Minimally affected | [6] |
Experimental Protocols
This protocol outlines the key steps for conducting a ribosome profiling experiment with this compound treatment in mammalian cells.
I. Cell Culture and this compound Treatment
-
Cell Line: Huh7 cells are a suitable model system for studying the effects of this compound on PCSK9 translation.
-
Culture Conditions: Culture Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: When cells reach 70-80% confluency, treat them with this compound at a final concentration of 1.5 µM for the desired duration (e.g., 10 minutes or 1 hour). A vehicle control (DMSO) should be run in parallel.
-
Translation Arrest: Prior to harvesting, add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL and incubate for 1 minute at 37°C to arrest translating ribosomes.
II. Cell Lysis and Ribosome Footprint Generation
-
Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.
-
Lysis: Lyse the cells in an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL CHX, and RNase inhibitors).
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for the specific cell type and lysate concentration.
-
Ribosome Isolation: Stop the digestion by adding an RNase inhibitor. Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation or size-exclusion chromatography.
III. Library Preparation and Sequencing
-
RNA Extraction: Extract the RNA from the isolated monosome fraction.
-
Size Selection: Isolate the ribosome footprints (typically 28-34 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation:
-
Ligate adaptors to the 3' and 5' ends of the RNA footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
IV. Data Analysis
-
Quality Control: Perform quality control checks on the raw sequencing reads.
-
Adaptor Trimming: Remove adaptor sequences from the reads.
-
Alignment: Align the trimmed reads to the reference genome and transcriptome.
-
P-site Determination: Determine the precise location of the ribosomal P-site for each footprint.
-
Quantification: Calculate the density of ribosome footprints on each transcript.
-
Differential Expression Analysis: Identify transcripts with significant changes in ribosome occupancy between this compound-treated and control samples.
-
Stall Site Identification: Analyze the distribution of ribosome footprints to identify specific sites of ribosome stalling.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Riboseq-flow: A streamlined, reliable pipeline for ribosome profiling data analysis and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06446846 in HeLa and Huh7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 is a potent and highly selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike traditional monoclonal antibody therapies that target the secreted PCSK9 protein, this compound acts intracellularly by binding to the human ribosome and stalling the translation of PCSK9 mRNA.[3][4][5] This unique mechanism of action makes it a valuable tool for studying cholesterol homeostasis and a potential therapeutic agent for hypercholesterolemia.[3][5][6] These application notes provide detailed protocols for utilizing this compound in two commonly used human cell lines: HeLa, a cervical cancer cell line, and Huh7, a human hepatoma cell line that endogenously expresses PCSK9.
Mechanism of Action
This compound selectively inhibits the translation of a small subset of proteins, with PCSK9 being a primary target.[3][6] The molecule binds within the ribosome exit tunnel, interacting with the nascent polypeptide chain of specific proteins.[4][5] In the case of PCSK9, this interaction induces the ribosome to stall at approximately codon 34 of the mRNA transcript.[1][3][6] This stalling prevents the synthesis of the full-length, functional PCSK9 protein, leading to its depletion. The consequence of reduced PCSK9 levels is an increase in the cell surface expression of low-density lipoprotein receptors (LDLR), enhancing the clearance of LDL cholesterol from the extracellular environment.[5]
Data Presentation
The following tables summarize the quantitative data for this compound in HeLa and Huh7 cell lines based on published literature.
Table 1: In Vitro Activity of this compound in Huh7 Cells
| Parameter | Cell Line | Value | Reference |
| IC50 for PCSK9 Secretion | Huh7 | 0.3 µM | [1][7][8] |
| IC50 for PCSK9(1–35)-luciferase expression | Huh7 | 2 µM | [7] |
| Ribosome Profiling Concentration | Huh7 | 1.5 µM | [9] |
| SILAC Proteomics Concentrations | Huh7 | 0.25 µM and 1.25 µM | [6] |
Table 2: In Vitro Activity of this compound in HeLa Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell-Free Translation Assay | HeLa | 50 µM | Inhibition of PCSK9-luciferase fusion constructs | [6] |
| Cell Proliferation Assay | HeLa | 100 µM | Clear effect on cell proliferation | [10] |
Experimental Protocols
Protocol 1: Determination of PCSK9 Secretion Inhibition in Huh7 Cells
This protocol is designed to quantify the effect of this compound on the secretion of PCSK9 from Huh7 cells.
Materials:
-
Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (and its hydrochloride salt)[1]
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Human PCSK9 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[11] Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Overnight Incubation: Incubate the treated cells overnight at 37°C.[12]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of PCSK9 inhibition against the log concentration of this compound. Calculate the IC50 value from this curve.
Protocol 2: Cell-Free Translation Assay using HeLa Cell Lysate
This protocol assesses the direct inhibitory effect of this compound on the translation of a specific mRNA transcript in a cell-free system.
Materials:
-
HeLa cell S100 extract (or a commercial HeLa-based cell-free translation system)
-
mRNA encoding a PCSK9-luciferase fusion protein[6]
-
mRNA encoding luciferase alone (as a control)[6]
-
This compound
-
DMSO
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
mRNA Preparation: In vitro transcribe and purify the mRNAs for the PCSK9-luciferase fusion and luciferase control.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 50 µM) in the reaction buffer.[6] Include a vehicle control.
-
Reaction Setup: In a microfuge tube on ice, combine the HeLa cell lysate, amino acid mixture, energy regenerating system, and either this compound or vehicle control.
-
Initiation of Translation: Add the specific mRNA to each reaction tube to initiate translation.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Luciferase Assay: Stop the reaction and measure the luciferase activity using a luciferase assay reagent and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Compare the luciferase activity in the presence and absence of this compound for both the PCSK9-luciferase and the luciferase-only constructs. A significant reduction in luminescence for the PCSK9-fusion construct in the presence of the compound, with little to no effect on the luciferase-only control, indicates specific inhibition.
Protocol 3: Analysis of Target Engagement by Ribosome Profiling in Huh7 Cells
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a global snapshot of translated mRNAs and to map the precise locations of ribosomes on these transcripts. This can be used to confirm the stalling of ribosomes at a specific site on the PCSK9 mRNA.
Materials:
-
Huh7 cells
-
This compound (1.5 µM final concentration)[9]
-
Cycloheximide
-
RNase I
-
Sucrose density gradient ultracentrifugation equipment
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Treatment: Treat Huh7 cells with 1.5 µM this compound or vehicle for a short duration (e.g., 10 minutes to 1 hour).[9]
-
Translation Arrest: Add cycloheximide to the culture medium to arrest translating ribosomes.
-
Cell Lysis: Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments) by sucrose density gradient ultracentrifugation.
-
RNA Extraction: Extract the RNA fragments (ribosome footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted RNA footprints and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. An accumulation of reads at a specific codon (around codon 34) of the PCSK9 transcript in the this compound-treated sample compared to the control is indicative of ribosome stalling.[9]
Concluding Remarks
This compound offers a unique tool for investigating the regulation of PCSK9 and its role in cholesterol metabolism. The protocols outlined above provide a framework for studying its effects in HeLa and Huh7 cell lines. Researchers should optimize these protocols for their specific experimental conditions and endpoints. The high selectivity and oral availability of this compound also underscore its potential for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PF-06446846-Induced Ribosome Stalling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring ribosome stalling induced by PF-06446846, a small molecule that selectively inhibits the translation of a subset of proteins. This compound binds within the ribosomal exit tunnel, and in a nascent polypeptide-dependent manner, induces translational arrest.[1][2][3] The primary target of this compound is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[2][4] Understanding and quantifying the ribosome stalling effect of this compound is crucial for its development as a therapeutic agent and for discovering other compounds with similar mechanisms of action. This guide outlines two primary methodologies: Ribosome Profiling (Ribo-seq) for a genome-wide view of translational changes and in vitro translation assays for specific, targeted validation.
Introduction to this compound and Ribosome Stalling
This compound is a drug-like small molecule that represents a novel class of translation inhibitors. Unlike many antibiotics that broadly target ribosome function, this compound exhibits remarkable selectivity, stalling ribosomes on only a small number of transcripts.[2][5] Its mechanism of action involves binding to a eukaryotic-specific pocket within the ribosome exit tunnel, formed by the 28S ribosomal RNA.[1] This binding event, contingent on the sequence of the nascent polypeptide chain passing through the tunnel, alters the path of the nascent chain and arrests the ribosome in a rotated state of translocation.[1][3] This leads to the improper docking of the peptidyl-tRNA in the peptidyl transferase center, thereby halting translation elongation.[1] For its primary target, PCSK9, this compound induces ribosome stalling at or around codon 34.[2][4]
The selective nature of this compound-induced ribosome stalling opens up new avenues for therapeutic intervention, particularly for targeting proteins that are otherwise considered "undruggable."[2][5] Accurate and robust methods to measure this stalling are therefore essential for advancing this field of research.
Key Experimental Approaches to Measure Ribosome Stalling
Two powerful techniques are predominantly used to investigate this compound-induced ribosome stalling:
-
Ribosome Profiling (Ribo-seq): A high-throughput sequencing technique that provides a "snapshot" of all ribosome positions on mRNA across the entire transcriptome. This method can identify the precise locations of stalled ribosomes and quantify the extent of stalling on a global scale.
-
In Vitro Translation Assays: These cell-free systems allow for the controlled expression of specific mRNA transcripts in the presence of the compound of interest. They are invaluable for validating the stalling effect on a particular transcript and for dissecting the sequence-specific requirements for stalling.
Data Presentation: Summary of Quantitative Data
The following table summarizes the types of quantitative data that can be obtained from the described experimental protocols.
| Parameter | Ribosome Profiling (Ribo-seq) | In Vitro Translation Assay | Description |
| Stall Site Identification | Codon-level resolution of ribosome occupancy peaks. | Not directly applicable for precise site identification. | Ribo-seq can pinpoint the exact codons where ribosomes accumulate in the presence of this compound. |
| Stalling Score/Ratio | Ratio of ribosome footprint density at the stall site in treated vs. untreated samples. | N/A | A quantitative measure of the increase in ribosome occupancy at a specific location. |
| Translational Efficiency (TE) | Ratio of Ribo-seq reads to mRNA-seq reads for each gene. | N/A | Indicates the change in protein synthesis rate for each gene upon treatment. |
| Protein Expression Inhibition | Inferred from TE changes. | IC50 value (concentration of this compound causing 50% inhibition of protein synthesis). | Direct measurement of the reduction in the synthesis of a specific protein. |
Experimental Protocols
Protocol 1: Ribosome Profiling (Ribo-seq)
This protocol is adapted from established methods and is designed to identify genome-wide ribosome stalling events induced by this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., Huh7 human hepatoma cells) to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 1 minute to arrest translating ribosomes.
2. Cell Lysis and Ribosome Footprint Generation:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a polysome lysis buffer.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal RNase I concentration should be determined empirically.
-
Stop the digestion with a ribonuclease inhibitor.
3. Ribosome Monosome Isolation:
-
Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).
-
Perform ultracentrifugation to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and collect the monosome peak, which contains the ribosome-protected mRNA fragments (footprints).
4. RNA Extraction and Library Preparation:
-
Extract RNA from the monosome fraction.
-
Isolate the ribosome-protected fragments (RPFs), which are typically 28-32 nucleotides in length, by size-selection on a denaturing polyacrylamide gel.
-
Perform 3' dephosphorylation and 5' phosphorylation of the RPFs.
-
Ligate 3' and 5' sequencing adapters to the RPFs.
-
Perform reverse transcription and PCR amplification to generate the sequencing library.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints along transcripts to identify regions of increased ribosome density (stall sites) in this compound-treated samples compared to controls.
Protocol 2: In Vitro Translation Assay
This protocol allows for the targeted analysis of this compound's effect on the translation of a specific mRNA.
1. mRNA Template Preparation:
-
Generate a capped and polyadenylated mRNA transcript encoding the protein of interest (e.g., a fusion of the N-terminal region of PCSK9 with a reporter like luciferase).
-
Purify the mRNA transcript.
2. In Vitro Translation Reaction:
-
Use a commercially available cell-free translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract).
-
Set up translation reactions containing the in vitro transcribed mRNA, amino acids (including a radiolabeled one like ³⁵S-methionine if desired for autoradiography), and the appropriate reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reactions.
3. Analysis of Translation Products:
-
Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).
-
Stop the reactions and analyze the translation products.
- Luciferase Assay: If a luciferase reporter was used, measure the luminescence to quantify protein synthesis.
- SDS-PAGE and Autoradiography: If a radiolabeled amino acid was used, separate the translation products by SDS-PAGE and visualize them by autoradiography.
4. Data Analysis:
-
For luciferase assays, plot the luminescence signal against the concentration of this compound to determine the IC50 value.
-
For autoradiography, quantify the band intensity to measure the relative amount of protein synthesized at different this compound concentrations.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
Application Notes and Protocols for PF-06446846 in Protein Synthesis Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 is a novel, orally active small molecule that offers a unique mechanism for studying the regulation of protein synthesis. Unlike traditional inhibitors that broadly suppress translation, this compound exhibits high selectivity by targeting the translation of specific mRNAs.[1][2][3] Its primary and most well-characterized target is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][3][4][5][6]
The mechanism of this compound involves binding to the translating 80S ribosome and interacting with the nascent polypeptide chain as it emerges through the ribosome exit tunnel.[2][7][8] This interaction is sequence-dependent and induces stalling of the ribosome at a specific location on the target mRNA, thereby inhibiting the productive elongation of that particular protein.[1][3] For PCSK9, this stalling occurs around codon 34.[1][3][5] This sequence-specific inhibition of translation elongation provides a powerful tool to dissect the synthesis of individual proteins without causing global disruption of protein production.[1]
These application notes provide an overview of the use of this compound, quantitative data on its activity, and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Target | IC50 | Reference |
| PCSK9 Secretion | Huh7 cells | Endogenous PCSK9 | 0.3 µM | [1][5][6] |
| Cell-Free Translation | HeLa cell lysate | PCSK9(1–35)-luciferase | 2 µM | [1][6] |
| Cytotoxicity | Rat Lin(-) bone marrow cells | Cell viability | 2.9 µM | [6] |
| Cytotoxicity | Human CD34+ bone marrow cells | Cell viability | 2.7 µM | [6] |
Table 2: In Vivo Activity of this compound in Rats (14-day study)
| Oral Dose | Effect on Plasma PCSK9 | Effect on Total Plasma Cholesterol | Reference |
| 5 mg/kg/day | Dose-dependent reduction | Lowered | [1][5] |
| 15 mg/kg/day | Dose-dependent reduction | Lowered | [1] |
| 50 mg/kg/day | Dose-dependent reduction | Lowered | [1][5] |
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-induced translational stalling.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06446846 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PF-06446846 in animal studies, with a focus on its application as a selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation. The protocols and data presented are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a small molecule inhibitor that selectively targets the translation of PCSK9 mRNA.[1][2][3] Its mechanism of action involves stalling the ribosome on the PCSK9 transcript, thereby preventing the synthesis of the PCSK9 protein.[1][3] This leads to a reduction in circulating PCSK9 levels, which in turn increases the number of low-density lipoprotein (LDL) receptors on the surface of hepatocytes and enhances the clearance of LDL cholesterol from the bloodstream.[4][5] These characteristics make this compound a molecule of interest for preclinical research into hypercholesterolemia and cardiovascular disease.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a 14-day study in male Sprague-Dawley rats.
Table 1: Effect of this compound on Plasma PCSK9 Levels in Rats
| Dosage (mg/kg/day) | Plasma PCSK9 Reduction (Mean) | Statistical Significance (p-value) |
| 5 | Dose-dependent lowering observed | *p ≤ 0.05 |
| 15 | Dose-dependent lowering observed | **p ≤ 0.01 |
| 50 | Dose-dependent lowering observed | ***p ≤ 0.001 |
Table 2: Effect of this compound on Plasma Total Cholesterol Levels in Rats
| Dosage (mg/kg/day) | Total Cholesterol Reduction (Mean) | Statistical Significance (p-value) |
| 5 | Dose-dependent lowering observed | *p ≤ 0.05 |
| 15 | Dose-dependent lowering observed | ****p ≤ 0.0001 |
| 50 | Dose-dependent lowering observed | ****p ≤ 0.0001 |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by selectively inhibiting the translation of PCSK9. The molecule binds to the ribosome-nascent chain complex during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 mRNA.[1][2][3] This interaction induces a conformational change that stalls the ribosome, preventing further elongation of the polypeptide chain and leading to the premature termination of translation.
Caption: Mechanism of this compound-mediated inhibition of PCSK9 translation.
Experimental Protocols
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley[6]
-
Sex: Male[7]
-
Age: 6-8 weeks at the start of dosing[6]
-
Acclimatization: Animals should be acclimatized to the facility for at least 7 days prior to the start of the experiment.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Drug Preparation
This compound is orally bioavailable.[2] The following are two example protocols for vehicle preparation. The choice of vehicle may depend on the specific formulation of this compound used.
Protocol 4.2.1: Corn Oil-based Vehicle
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 12 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a homogenous suspension is achieved.
-
The mixed solution should be used immediately for optimal results.[8]
Protocol 4.2.2: PEG300/Tween80-based Vehicle
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the clarified DMSO stock solution to 300 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 600 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[8]
Dosing Regimen
-
Route of Administration: Oral gavage[6]
-
Dosage Levels: 5, 15, and 50 mg/kg[7]
-
Frequency: Once daily[7]
-
Duration: 14 days[7]
-
Control Group: Administer the vehicle alone using the same volume and route as the treated groups.
Sample Collection and Analysis
-
Blood Collection: Blood samples can be collected at various time points (e.g., 1, 3, 6, and 24 hours) following the first and subsequent doses to assess pharmacokinetic and pharmacodynamic profiles.[7]
-
Plasma Separation: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
PCSK9 Measurement: Plasma PCSK9 concentrations can be measured using a commercially available ELISA kit.[7]
-
Cholesterol Measurement: Total plasma cholesterol, LDL, and HDL levels can be measured using standard enzymatic assays.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.
Caption: A logical workflow for a preclinical study of this compound.
Safety and Toxicology
In a 14-day rat safety study, oral administration of this compound at doses of 5, 15, and 50 mg/kg/day did not result in obvious signs of toxicity.[7] However, researchers should always conduct their own safety assessments and consult relevant institutional and regulatory guidelines. It is noted that this compound has shown cytotoxicity in rat bone marrow and human CD34+ cells in vitro at concentrations of 2.9 µM and 2.7 µM, respectively.
Conclusion
This compound is a potent and selective inhibitor of PCSK9 translation with demonstrated in vivo efficacy in reducing plasma PCSK9 and cholesterol levels in rats. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound in various animal models of hypercholesterolemia and related cardiovascular diseases. Careful consideration of the experimental design, including the choice of vehicle and dosing regimen, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of currently prescribed lipid-lowering drugs on plasma PCSK9 concentration: single or in combination study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule inhibitors of PCSK9. Part 1: Medicinal chemistry progression [morressier.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of PF-06446846 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-06446846 in vitro.
Troubleshooting Guide
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro experiments.
Question: Why am I observing low or no inhibition of PCSK9 expression after treating my cells with this compound?
Answer: Several factors could contribute to the apparent low efficacy of this compound. Consider the following potential issues and troubleshooting steps:
-
Compound Solubility and Stability: this compound has limited aqueous solubility.[1][2] The free base form of the compound may also be prone to instability.[3]
-
Recommendation:
-
Use the hydrochloride salt of this compound, which is more stable.[3]
-
Prepare fresh high-concentration stock solutions in 100% DMSO.[1] Selleck Chemicals suggests a solubility of up to 87 mg/mL in fresh DMSO.[1]
-
When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
To improve solubility, you can warm the stock solution at 37°C and use an ultrasonic bath.[4]
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
-
-
Inappropriate Cell System: The inhibitory effect of this compound is highly specific to the translation of PCSK9.[5][6]
-
Recommendation:
-
Ensure you are using a cell line that expresses PCSK9, such as the human hepatoma cell line Huh7, which was used in key validation studies.[5][7]
-
The mechanism of action is dependent on the specific nascent chain sequence of PCSK9 interacting with the ribosome.[8] The efficacy may vary in non-human cell lines if the PCSK9 nascent chain sequence is not conserved.
-
-
-
Incorrect Compound Concentration: The reported IC50 for this compound in Huh7 cells is 0.3 µM for the inhibition of PCSK9 secretion.[5][7]
-
Recommendation:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range that brackets the reported IC50 (e.g., 0.01 µM to 10 µM).
-
-
-
Suboptimal Assay Readout: The primary effect of this compound is the inhibition of PCSK9 protein synthesis, not global protein synthesis.[5]
-
Recommendation:
-
Use a specific and sensitive method to measure PCSK9 protein levels, such as ELISA for secreted PCSK9 or Western blotting for intracellular PCSK9.
-
Metabolic labeling with ³⁵S-Met/Cys followed by immunoprecipitation of PCSK9 can also be a powerful tool to specifically measure the rate of its synthesis.[5]
-
-
-
Experimental Workflow: The timing of treatment and sample collection is critical.
-
Recommendation:
-
Ensure that the treatment duration is sufficient to observe a decrease in PCSK9 protein levels. Consider a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment time.
-
-
A logical workflow for troubleshooting low efficacy is presented below:
Caption: Troubleshooting workflow for low this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][5][6] It acts by binding to the exit tunnel of the 80S ribosome and stalling the elongation of the nascent PCSK9 polypeptide chain at around codon 34.[5][8] This stalling is sequence-specific and does not cause a global inhibition of protein synthesis.[5]
The signaling pathway can be visualized as follows:
Caption: Mechanism of action of this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound hydrochloride should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[7] Stock solutions in DMSO can be stored at -20°C for several months.[4] It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound and its hydrochloride salt is provided in the table below. It is practically insoluble in water.[1][2]
| Solvent | Solubility of this compound | Solubility of this compound HCl |
| DMSO | 87 mg/mL (200.51 mM)[1][2] | 250 mg/mL (531.52 mM)[4] |
| Ethanol | 6 mg/mL (13.82 mM)[1][2] | Not specified |
| Water | Insoluble[1][2] | 100 mg/mL (with heating and sonication)[4] or 2 mg/mL (clear solution)[9] |
Q4: Is this compound cytotoxic?
A4: At concentrations effective for PCSK9 inhibition, this compound does not exhibit global effects on protein synthesis or general cytotoxicity in Huh7 cells.[5] However, at higher concentrations, some cytotoxicity has been observed in rat bone marrow and human CD34+ cells, with IC50 values of 2.9 µM and 2.7 µM, respectively.[3] It is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the appropriate non-toxic concentration range for your experiments.
Experimental Protocols
1. Cell-Based Assay for PCSK9 Secretion in Huh7 Cells
This protocol is adapted from the methodology described in the initial characterization of this compound.[5]
-
Cell Seeding: Plate Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: The following day, replace the culture medium with the medium containing different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant. If desired, lyse the cells in RIPA buffer for analysis of intracellular PCSK9.
-
Quantification of Secreted PCSK9: Use a commercially available human PCSK9 ELISA kit to measure the concentration of PCSK9 in the culture supernatant, following the manufacturer's instructions.
-
Data Analysis: Normalize the PCSK9 concentrations to a measure of cell viability (e.g., from an MTT assay performed on the same plate) to account for any potential cytotoxic effects. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
2. In Vitro Translation Assay
This protocol describes a general approach for a HeLa-based cell-free translation assay.[5]
-
Reaction Mix Preparation: Prepare a master mix containing HeLa cell lysate, amino acids (including a labeled one like ³⁵S-methionine if desired for autoradiography), energy sources (ATP, GTP), and an RNase inhibitor.
-
mRNA Template: Add the mRNA encoding the protein of interest (e.g., a PCSK9-luciferase fusion construct).
-
Compound Addition: Add this compound or vehicle (DMSO) to the reaction mix at the desired final concentrations.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Detection:
-
Luciferase Reporter: If a luciferase fusion construct is used, add luciferase substrate and measure the luminescence using a plate reader.
-
Radiolabeling: If a radiolabeled amino acid was used, the translated products can be separated by SDS-PAGE and visualized by autoradiography.
-
-
Data Analysis: Express the results as a percentage of the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 9. This compound 盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Optimizing PF-06446846 concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06446846, a selective inhibitor of PCSK9 translation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experiments for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It functions by binding to the human ribosome and stalling the translation process specifically around codon 34 of the PCSK9 messenger RNA (mRNA).[1][2][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain as it emerges through the ribosome exit tunnel.[1][5][6] This highly specific mechanism of action allows for the targeted reduction of PCSK9 protein levels.[1][2]
Q2: What is the primary application of this compound?
A2: The primary application of this compound is as a research tool to study the role of PCSK9 in cholesterol metabolism. By selectively inhibiting PCSK9 production, researchers can investigate the downstream effects on LDL receptor levels and cholesterol homeostasis.[1][5] In preclinical studies, this compound has been shown to reduce plasma PCSK9 and total cholesterol levels in rats.[1][2]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. It is crucial to determine the optimal concentration for your specific cell type and assay. Reported values are summarized in the table below.
| Experimental System | IC50 Value | Reference |
| HeLa cell-free translation (PCSK9(1–35)-luciferase) | 2 µM | [1][7] |
| Huh7 cells (PCSK9 secretion) | 0.3 µM | [3][4][7][8] |
| Rat Lin(-) bone marrow cells (cytotoxicity) | 2.9 µM | [7] |
| Human CD34+ cells (cytotoxicity) | 2.7 µM | [7] |
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally active.[3][4][7] Studies in rats have demonstrated its ability to lower plasma PCSK9 and cholesterol levels following oral administration.[1][3]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of PCSK9 expression.
-
Question: Have you optimized the concentration of this compound for your specific cell line?
-
Answer: The optimal concentration can vary between cell types. We recommend performing a dose-response experiment to determine the IC50 in your system. Start with a concentration range guided by the published values (e.g., 0.1 µM to 10 µM).
-
-
Question: Is your compound properly dissolved and stored?
-
Answer: this compound hydrochloride is soluble in DMSO and water.[8] For cell culture experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution. Stock solutions in DMSO can be stored at -20°C for several months.[8] To aid dissolution, warming the tube at 37°C and using an ultrasonic bath may be helpful.[8]
-
-
Question: At what time point are you measuring PCSK9 levels?
-
Answer: The effect of this compound on protein levels is dependent on the turnover rate of PCSK9 in your experimental system. Consider performing a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration. Studies in Huh7 cells have shown effects after both 4 and 16-hour treatments.[1]
-
Problem 2: I am observing significant cytotoxicity in my experiments.
-
Question: What concentration of this compound are you using?
-
Answer: High concentrations of this compound can lead to off-target effects and cytotoxicity.[7][9] Refer to the dose-response curve you generated to select a concentration that provides significant PCSK9 inhibition with minimal impact on cell viability. Cytotoxicity has been observed in the low micromolar range in sensitive cell lines like rat bone marrow and human CD34+ cells.[7]
-
-
Question: How long is your treatment period?
-
Answer: Extended exposure to the compound may increase cytotoxicity. Try reducing the incubation time to the minimum required to observe a significant effect on PCSK9 levels.
-
-
Question: Have you performed a cell viability assay?
-
Answer: Always run a parallel cell viability assay (e.g., MTT, PrestoBlue) to assess the health of your cells at the concentrations and treatment times used for your PCSK9 inhibition experiments.
-
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Cultured Cells (e.g., Huh7)
-
Cell Seeding: Plate Huh7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO. From this stock, create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
PCSK9 Measurement: Collect the cell culture supernatant to measure secreted PCSK9 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PCSK9 inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Cell Viability: In a parallel plate, perform a cell viability assay to ensure the observed inhibition is not due to cytotoxicity.
Protocol 2: Western Blot Analysis of Intracellular PCSK9
-
Cell Lysis: After treatment with this compound as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PCSK9 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound action on PCSK9 translation.
Caption: General workflow for assessing this compound activity.
Caption: Troubleshooting guide for low PCSK9 inhibition.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
PF-06446846 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of PF-06446846 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] It functions by binding to the human ribosome and inducing a stall in translation specifically during the elongation of the PCSK9 nascent polypeptide chain.[1][2][6] This stalling is sequence-dependent and occurs around codon 34 of the PCSK9 transcript.[1][2][7] The molecule binds within the ribosome exit tunnel, altering the path of the nascent chain and improperly docking the peptidyl-tRNA in the peptidyl transferase center.[6] This leads to a highly specific reduction in the production of the PCSK9 protein.[1][8]
Q2: Is this compound considered a highly selective inhibitor?
Yes, ribosome profiling has demonstrated that this compound is exceptionally selective for inhibiting the translation of PCSK9.[1][2] Despite acting on the ribosome, a fundamental component of protein synthesis for all proteins, it affects very few other proteins.[1]
Q3: What are the known off-target effects of this compound?
While highly selective, some off-target effects have been noted. A related compound, PF-06378503, which also targets PCSK9 translation, has been shown to inhibit an overlapping but distinct set of off-target proteins and is slightly more toxic.[9] For this compound specifically, studies have indicated potential cytotoxicity in rat bone marrow and human CD34+ cells.[5]
Q4: How can the off-target effects of this compound be mitigated in experiments?
Given the high selectivity of this compound, mitigating off-target effects primarily involves careful dose selection and thorough experimental validation.
-
Dose-Response Studies: Conduct comprehensive dose-response studies to identify the optimal concentration that maximizes PCSK9 inhibition while minimizing any potential off-target effects or cytotoxicity.
-
Control Experiments: Always include appropriate negative and positive controls in your experiments. This includes vehicle-only controls and, if possible, a control compound with a known off-target profile.
-
Orthogonal Validation: Confirm key findings using alternative methods that do not rely on the same mechanism of action. For example, to validate the specific effect on PCSK9, one could use siRNA or CRISPR-Cas9 to knockdown the PCSK9 gene and compare the phenotype to that observed with this compound treatment.
-
Proteomic Analysis: For in-depth characterization of off-target effects in a specific cell line or system, consider performing unbiased proteomic analyses (e.g., SILAC-based mass spectrometry) to identify any other proteins whose expression is significantly altered by the compound.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High cell toxicity observed at expected effective concentrations. | Off-target effects in the specific cell line being used. | 1. Perform a dose-response curve to determine the IC50 for PCSK9 inhibition and a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (cytotoxic concentration 50%). 2. Select a working concentration that is well below the CC50 but still provides significant PCSK9 inhibition. 3. Consider using a different cell line that may be less sensitive to the cytotoxic effects. |
| Variability in PCSK9 inhibition between experiments. | Compound instability or degradation. | 1. The free form of this compound can be prone to instability. Consider using the more stable hydrochloride salt form (this compound hydrochloride).[5] 2. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them properly (aliquoted at -20°C or -80°C). 3. Avoid repeated freeze-thaw cycles. |
| Lack of significant reduction in LDL cholesterol levels in vivo despite observed PCSK9 reduction. | Complex biological regulation of cholesterol homeostasis. | 1. Ensure adequate dosing and treatment duration. In rats, daily oral administration for at least 14 days has been shown to be effective.[1][4] 2. Measure both total plasma cholesterol and LDL cholesterol levels.[1] 3. Consider the animal model and its specific lipid metabolism. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | System | IC50 | Reference |
| PCSK9 Secretion | Huh7 cells | 0.3 µM | [4][5] |
| PCSK9(1–35)-luciferase Expression | Cell-free translation | 2 µM | [5] |
| Cytotoxicity | Rat Lin(-) bone marrow cells | 2.9 µM | [5] |
| Cytotoxicity | Human CD34+ cells | 2.7 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Rats (14-day study)
| Oral Dose | Effect on Plasma PCSK9 | Effect on Total Plasma Cholesterol | Reference |
| 5 mg/kg/day | Dose-dependent lowering | Lowered | [1][4] |
| 15 mg/kg/day | Dose-dependent lowering | Lowered | [1] |
| 50 mg/kg/day | Dose-dependent lowering | Lowered | [1][4] |
Key Experimental Protocols
1. In Vitro PCSK9 Inhibition Assay in Huh7 Cells
-
Objective: To determine the IC50 of this compound for the inhibition of PCSK9 secretion.
-
Methodology:
-
Culture Huh7 cells in appropriate cell culture medium.
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 16-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted PCSK9 in the supernatant using a commercially available ELISA kit.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
2. Ribosome Profiling
-
Objective: To identify the specific sites of ribosomal stalling induced by this compound on a genome-wide scale.
-
Methodology:
-
Treat cells (e.g., Huh7) with this compound or vehicle control for a defined period.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation.
-
Extract the RNA from these footprints.
-
Prepare a sequencing library from the RNA footprints.
-
Perform high-throughput sequencing of the library.
-
Align the sequencing reads to a reference genome to map the positions of the stalled ribosomes.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting PCSK9 protein translation.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfizer.com [pfizer.com]
- 9. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
PF-06446846 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PF-06446846 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its mechanism of action involves binding to the 80S ribosome and stalling the translation of PCSK9 mRNA specifically, which prevents the synthesis of the PCSK9 protein.[1][2][4] This leads to a decrease in plasma PCSK9 levels, thereby increasing the number of low-density lipoprotein receptors (LDLR) on the surface of liver cells and lowering LDL cholesterol.[2][5][6]
Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. Why is this happening?
This compound is practically insoluble in water.[1][7] Direct addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer or medium can cause the compound to precipitate out of solution. This is a common issue for hydrophobic molecules when the final concentration of the organic solvent is not sufficient to maintain solubility.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] Ethanol can also be used, but the solubility is significantly lower compared to DMSO.[1][7] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: What is the maximum recommended concentration of DMSO in my final in vitro assay?
While DMSO is an excellent solvent, it can have cytotoxic effects on cells at higher concentrations.[8] It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at 0.1% or lower, to minimize any off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Are there any specific handling and storage recommendations for this compound and its solutions?
For long-term storage, solid this compound should be stored as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Precipitate formation in aqueous solution during in vitro experiments.
Potential Cause: The aqueous solubility of this compound has been exceeded.
Troubleshooting Steps:
-
Reduce Final Concentration: If your experimental design allows, lower the final working concentration of this compound.
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume to your aqueous solution, thereby keeping the final DMSO concentration low while still achieving the desired working concentration of this compound.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous medium. This can sometimes help to prevent immediate precipitation.
-
Use of Surfactants or Co-solvents: For specific applications, the use of a small amount of a biocompatible surfactant like Tween 80 or a co-solvent such as PEG300 may be considered, though this should be carefully validated for its effect on your experimental system.[1]
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate.[3] However, be cautious with temperature-sensitive assays.
Issue 2: Inconsistent results or lower than expected activity in cellular assays.
Potential Cause: Poor solubility leading to a lower effective concentration of the compound in the assay.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your final working solution for any signs of precipitation (haziness, visible particles). Centrifuge the solution at low speed and check for a pellet.
-
Solubility Confirmation: If possible, perform a solubility test of this compound in your specific cell culture medium at the intended working concentration.
-
Optimize Dilution Method: Prepare fresh dilutions for each experiment. Add the DMSO stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Consider a Formulation: For more complex systems, you may need to adapt formulations used for in vivo studies that utilize co-solvents to improve solubility.[1][3] However, the compatibility of these formulations with your specific cell type must be thoroughly tested.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | Insoluble | - | [1][7] |
| DMSO | 87 | 200.51 | Use fresh, anhydrous DMSO for best results.[1] |
| Ethanol | 6 | 13.82 | [1][7] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 10.63 | Clear solution.[3] |
| 10% DMSO in 90% Corn Oil | ≥ 5 | ≥ 10.63 | Clear solution.[3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.35 | 10.03 | Clear solution for injection.[1] |
Molecular Weight of this compound: 433.89 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays (Example: 10 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Vortex the intermediate dilution gently.
-
Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO (0.1% in this case).
-
Protocol 3: Formulation for In Vivo Oral Administration in Rodents
This protocol is based on a formulation reported for oral gavage in rats.[3][5]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
-
Sterile tubes
-
-
Procedure to prepare a 4.35 mg/mL solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 87 mg/mL).[1]
-
In a sterile tube, add 50 µL of the 87 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
Mix the final formulation thoroughly. This formulation should be prepared fresh before each use.[1]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Experimental Workflow.
Caption: Solubility Troubleshooting Logic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with PF-06446846 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06446846 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] It functions by binding to the ribosome and inducing a stall during the translation of PCSK9 mRNA, specifically around codon 34.[2][3][4] This stalling is mediated by the nascent polypeptide chain of PCSK9 within the ribosome exit tunnel, leading to a highly specific inhibition of PCSK9 protein synthesis.[2][3][4][5]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in various human cell lines, with the most commonly reported being the human hepatoma cell line Huh7, which endogenously expresses PCSK9.[6][7] Activity has also been reported in HeLa cells.[6][8]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay used. The most frequently cited IC50 for the inhibition of PCSK9 secretion in Huh7 cells is approximately 0.3 µM.[2][4][6][9]
Data Presentation
Table 1: Reported IC50 Values for this compound in Cell-Based Assays
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Huh7 | PCSK9 Secretion Inhibition | ~ 0.3 | [2][4][6][9] |
| HeLa (cell-free) | PCSK9(1–35)-luciferase expression | ~ 2 | [9] |
| Rat Bone Marrow (Lin−) | Cytotoxicity | 2.9 | [9] |
| Human CD34+ | Cytotoxicity | 2.7 | [9] |
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Variation in Cell Health and Passage Number.
-
Recommendation: Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before seeding. Changes in cell health can alter protein expression and metabolic activity, affecting compound potency.
-
-
Possible Cause 2: Inconsistent Compound Handling and Storage.
-
Recommendation: this compound is known to be unstable in its free form; the hydrochloride salt is more stable.[9] Prepare fresh dilutions of the compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -80°C for long-term stability.[2]
-
-
Possible Cause 3: Variability in Assay Conditions.
-
Recommendation: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can lead to significant differences in results.
-
Issue 2: Compound precipitation in cell culture medium.
-
Possible Cause 1: Poor Solubility in Aqueous Solutions.
-
Recommendation: this compound has low aqueous solubility.[10] Prepare a high-concentration stock solution in 100% DMSO.[11] When preparing working solutions, perform serial dilutions in culture medium, ensuring the final DMSO concentration is below a non-toxic level for your cells (typically ≤ 0.1%).
-
-
Possible Cause 2: Interaction with Media Components.
-
Recommendation: Some components of cell culture media, such as serum proteins, can interact with small molecules and cause precipitation. If possible, test the compound's effect in serum-free media for a short duration or reduce the serum concentration.
-
Issue 3: High background or non-specific effects observed.
-
Possible Cause 1: Off-target Effects.
-
Recommendation: While this compound is highly selective for PCSK9, off-target effects can occur, especially at higher concentrations.[12] It is crucial to include proper controls in your experiments. Use a negative control compound with a similar chemical scaffold but no activity against PCSK9. Additionally, a positive control, such as a known PCSK9 inhibitor, should be included.
-
-
Possible Cause 2: Cytotoxicity.
-
Recommendation: At higher concentrations, this compound has shown cytotoxicity in certain cell types, such as rat bone marrow and human CD34+ cells.[9] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death.
-
Experimental Protocols
Protocol 1: PCSK9 Secretion Assay in Huh7 Cells
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO. Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO in medium) and a positive control. Incubate for 16-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of PCSK9 inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Luciferase Reporter Assay for PCSK9 Translation
This assay utilizes a reporter construct where the N-terminal region of PCSK9 (e.g., amino acids 1-35) is fused to a luciferase gene.
-
Cell Transfection: Co-transfect HeLa cells in a 96-well plate with the PCSK9-luciferase reporter construct and a control reporter plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control. Incubate for the desired period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Potential cytotoxicity of PF-06446846 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of PF-06446846 at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It achieves this by binding to the 80S ribosome and inducing a stall during the translation of the PCSK9 nascent chain at approximately codon 34.[1][3] This highly specific mechanism of action allows for the targeted reduction of PCSK9 protein levels.
Q2: Is cytotoxicity an expected outcome when using this compound at high concentrations?
A2: While this compound is known for its high selectivity, cytotoxicity can be observed at concentrations significantly higher than those required for its intended pharmacological effect. This is particularly evident in certain cell types, such as those of the hematopoietic lineage, which have shown greater sensitivity.[3] Therefore, observing cytotoxicity at high concentrations, especially in sensitive cell lines, is a potential and expected outcome.
Q3: What are the typical cytotoxic concentrations of this compound observed in vitro?
A3: The cytotoxic concentrations of this compound vary depending on the cell line. For instance, in sensitive hematopoietic progenitor cells, the IC50 values for cytotoxicity have been reported to be in the low micromolar range. In contrast, a much higher concentration is required to induce cytotoxicity in other cell types, such as rat intestinal epithelial cells. A summary of reported IC50 values is provided in the Data Presentation section.
Q4: How do I differentiate between on-target efficacy and off-target cytotoxicity?
A4: Differentiating between the desired pharmacological effect and unintended cytotoxicity is crucial. The concentration at which this compound inhibits PCSK9 secretion (efficacy) is significantly lower than the concentrations at which it typically induces cytotoxicity. For example, the IC50 for PCSK9 secretion inhibition in Huh7 cells is approximately 0.3 µM, whereas cytotoxic effects are generally observed at higher micromolar concentrations.[1][2] Comparing the dose-response curves for PCSK9 inhibition and cell viability will help establish the therapeutic window of the compound in your experimental system.
Data Presentation
The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in various cell lines.
Table 1: Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) |
| Huh7 | ELISA | Inhibition of PCSK9 Secretion | 0.3[1][2] |
| Huh7 | Luciferase Reporter | Inhibition of PCSK9 mRNA Translation | 0.38[1] |
| HeLa | ELISA | Inhibition of PCSK9 Expression | 0.5[1] |
Table 2: Cytotoxicity of this compound
| Cell Line/Cell Type | Assay | Endpoint | IC50 (µM) |
| Human CD34+ Cells | CellTiter-Glo | Cell Viability | 2.7[1] |
| Rat Lin(−) Bone Marrow Cells | CellTiter-Glo | Cell Viability | 2.9[1] |
| Rat IEC-6 Cells | CellTiter-Glo | Cell Viability | > 20[1] |
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity Across All Tested Concentrations
-
Potential Cause:
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.
-
Compound Precipitation: this compound may precipitate at high concentrations in the culture medium.
-
Cell Seeding Density: Inappropriate cell numbers can lead to nutrient depletion or other artifacts.
-
-
Solutions:
-
Verify Solvent Tolerance: Run a vehicle-only control to ensure the final solvent concentration (typically <0.5% for DMSO) is not affecting cell viability.
-
Check for Precipitate: Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, consider using a different solvent or a lower top concentration.
-
Optimize Seeding Density: Determine the optimal cell seeding density for your chosen cell line and assay duration to ensure cells are in the logarithmic growth phase.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Potential Cause:
-
Compound Instability: this compound may degrade in solution over time.
-
Pipetting Inaccuracy: Errors in pipetting small volumes of concentrated stock solutions can lead to significant variations.
-
Incomplete Formazan Solubilization (MTT Assay): Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings.
-
-
Solutions:
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for small volumes. Consider performing serial dilutions to avoid pipetting very small volumes.
-
Ensure Complete Solubilization: After the incubation with MTT, ensure complete dissolution of the formazan crystals by thorough mixing and visual inspection before reading the absorbance.
-
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagent Preparation:
-
MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions for your specific LDH cytotoxicity assay kit.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution provided in the kit.
-
-
Incubate for the desired duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Caspase-3 Activity Assay (Apoptosis Detection)
This fluorometric assay detects the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Reagent Preparation:
-
Lysis Buffer: Prepare as per the kit's instructions.
-
Reaction Buffer: Prepare as per the kit's instructions, typically containing DTT.
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC): Prepare as directed by the manufacturer.
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and centrifuge at 250 x g for 10 minutes.
-
Resuspend the cell pellet in chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Add the Reaction Buffer to each well containing the cell lysate.
-
Add the Caspase-3 substrate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing cytotoxicity.
Caption: Logical workflow for troubleshooting.
References
Improving the stability of PF-06446846 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of PF-06446846 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride shows good solubility in Dimethyl Sulfoxide (DMSO) and water.[1][2][3] For most in vitro applications, DMSO is the preferred solvent. It is crucial to use anhydrous or fresh DMSO, as moisture can reduce the solubility of the compound.[1][4]
Q2: What is the recommended long-term storage condition for solid this compound?
A2: Solid this compound hydrochloride is stable for at least four years when stored at -20°C.[5]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, it is recommended to aliquot your stock solution into single-use volumes and store them at -80°C or -20°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4][6] Solutions stored at -80°C are generally stable for up to one year, while those at -20°C can be stored for shorter periods, typically around one month.[1][4]
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: It is strongly advised to avoid long-term storage of this compound solutions at room temperature or 4°C. For working solutions, it is best to prepare them fresh for each experiment. If temporary storage is necessary, it should be for the shortest possible duration.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Stock Solution
-
Possible Cause: The solubility limit of this compound in the chosen solvent may have been exceeded.
-
Troubleshooting Steps:
Issue 2: Inconsistent or Weaker Than Expected Experimental Results
-
Possible Cause: The this compound stock solution may have degraded.
-
Troubleshooting Steps:
-
Review Storage Practices: Confirm that the stock solution was stored at the recommended temperature (-80°C or -20°C) and protected from light.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always aliquot the stock solution into single-use vials after preparation.[1][4][6]
-
Prepare Fresh Solutions: For the most reliable results, prepare fresh working solutions from a properly stored stock for each experiment.
-
Check Solvent Quality: Ensure the DMSO or other solvent used for dilution has not been contaminated with water or other impurities.
-
Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | Up to 250 mg/mL | [2] |
| Water | Up to 100 mg/mL | [2] |
| Acetonitrile:Water (1:1) | Slightly soluble (0.1-1 mg/mL) | [5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [5] |
| Solution in DMSO | -80°C | Up to 1 year | [1][4] |
| Solution in DMSO | -20°C | Up to 1 month | [1][4] |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound Hydrochloride (MW: 470.35 g/mol )
-
Weighing: Accurately weigh out 4.70 mg of this compound hydrochloride powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ribosome Profiling Data After PF-06446846 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the translation inhibitor PF-06446846 and analyzing subsequent ribosome profiling (Ribo-seq) data.
Frequently Asked Questions (FAQs)
Mechanism of Action of this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It functions by binding within the exit tunnel of the 80S ribosome. This binding is dependent on the specific amino acid sequence of the nascent polypeptide chain being synthesized.[1][4] For its primary target, PCSK9, this compound induces ribosome stalling at or around codon 34.[1][2][5] This stalling is highly selective and is mediated by the interaction between the drug, the ribosome, and the nascent PCSK9 peptide.[1][4]
Q2: Is this compound a general translation inhibitor?
A2: No, this compound is not a general translation inhibitor.[6] Ribosome profiling studies have demonstrated its high selectivity for inhibiting the translation of PCSK9, affecting very few other proteins.[1][2] This specificity is a key feature of its mechanism, which relies on the particular sequence of the nascent chain within the ribosome exit tunnel.[1]
Q3: Does this compound affect translation initiation or elongation?
A3: this compound primarily affects the elongation phase of translation by causing the ribosome to stall.[4][6] While some compounds can impact translation initiation, the observed effects of this compound, such as stalling at specific codons within the coding sequence, are characteristic of elongation inhibition.[1]
Interpreting Ribosome Profiling Data
Q4: What is the expected signature in ribosome profiling data after this compound treatment?
A4: The most prominent and expected signature is a significant accumulation of ribosome footprints (a distinct peak) at or around codon 34 of the PCSK9 mRNA.[1][7] This peak indicates ribosome stalling at that specific site. The footprint density downstream of the stall site on the PCSK9 transcript is expected to be significantly reduced.[1][7]
Q5: How can I confirm that the observed ribosome stalling is a direct effect of this compound?
A5: A well-designed experiment should include a vehicle-only control group. The ribosome profiling data from the this compound-treated group should show a distinct peak at the PCSK9 stall site that is absent or significantly lower in the vehicle-treated group.[1][7] Additionally, performing a dose-response or time-course experiment can help establish a clear link between the drug treatment and the observed stalling.
Q6: I see small peaks on other transcripts besides PCSK9. Are these off-target effects?
A6: While this compound is highly selective, some minor off-target effects on a small number of other transcripts have been reported.[6] To assess the significance of these peaks, consider the following:
-
Peak Height and Occupancy: Compare the magnitude of the off-target peaks to the PCSK9 stall peak. True off-targets sensitive to this compound should exhibit a noticeable increase in ribosome density at specific locations compared to the control.
-
Reproducibility: The off-target peaks should be consistently present across biological replicates.
-
Sequence Analysis: Analyze the nascent peptide sequence at the potential off-target stall sites for any similarities to the PCSK9 stalling motif.
Q7: How do I normalize my ribosome profiling data for accurate interpretation?
A7: Normalization is a critical step in Ribo-seq data analysis to account for variations in sequencing depth and library composition.[8][9] Common normalization methods include:
-
Reads Per Kilobase of transcript per Million mapped reads (RPKM): This method accounts for both sequencing depth and gene length.[8]
-
Spike-in Controls: Adding a known amount of RNA from a different species (e.g., yeast) to your mammalian cell lysate can allow for absolute quantification of ribosome occupancy.[10][11]
-
Normalization to total mapped reads: This is a simpler method but may be less accurate if the treatment causes global changes in translation.
For differential translation analysis between this compound-treated and control samples, it is crucial to also have corresponding RNA-seq data to normalize ribosome footprints to mRNA abundance, which allows for the calculation of translation efficiency (TE).[12][13]
Troubleshooting Guide
Problem 1: No clear ribosome stalling peak is observed on PCSK9 mRNA.
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Concentration or Treatment Time | Verify the concentration and incubation time of this compound used in your experiment. Refer to published studies for effective concentrations (e.g., 1.5 μM in Huh7 cells).[1] Consider performing a dose-response and time-course experiment to optimize treatment conditions. |
| Poor Library Quality | Assess the quality of your Ribo-seq library. Check for the characteristic three-nucleotide periodicity of ribosome footprints, which indicates high-quality data from translating ribosomes.[1][13] Also, ensure that the footprint lengths are within the expected range (typically 28-30 nucleotides). |
| Suboptimal Data Analysis | Ensure the P-site (peptidyl-site) of the ribosome is correctly determined from the ribosome footprint reads. Incorrect P-site assignment can smear the stalling peak.[7] Use established bioinformatics pipelines for Ribo-seq analysis.[14][15] |
Problem 2: High background or noise in the ribosome profiling data.
| Possible Cause | Troubleshooting Step |
| rRNA Contamination | A high percentage of reads mapping to ribosomal RNA (rRNA) can obscure the signal from mRNA footprints.[15][16] Ensure that your protocol includes an effective rRNA depletion step. |
| Non-ribosomal RNA-protein complexes | Other RNA-binding proteins can protect RNA fragments from nuclease digestion, leading to artifactual peaks.[17] Analyze the triplet periodicity of your data; genuine ribosome footprints should exhibit a strong three-nucleotide periodicity.[13][18] |
| PCR Duplicates | Over-amplification during library preparation can lead to PCR duplicates, which can create artificial peaks.[18] Consider using unique molecular identifiers (UMIs) during library preparation to mitigate this issue, or use software to remove PCR duplicates during data analysis. |
Problem 3: Discrepancy between ribosome profiling data and protein expression levels.
| Possible Cause | Troubleshooting Step |
| Ribosome Rescue Mechanisms | Stalled ribosomes may be removed from the mRNA by cellular quality control mechanisms before the full-length protein is synthesized.[1] This would lead to a decrease in protein levels despite the presence of a stalling peak. |
| Post-translational Regulation | Protein levels are also regulated by post-translational modifications and degradation. The ribosome profiling data reflects the rate of protein synthesis, not necessarily the steady-state protein level. |
| Delayed Effect | There might be a time lag between the inhibition of translation and the observable decrease in the level of a stable protein like PCSK9. Consider longer treatment times in your experimental design. |
Experimental Protocols
Ribosome Profiling after this compound Treatment (General Workflow)
This protocol provides a general overview. Specific details may need to be optimized for your cell type and experimental setup.
-
Cell Culture and Treatment: Culture cells (e.g., Huh7) to the desired confluency. Treat one group of cells with this compound at an effective concentration and for an appropriate duration. Treat a control group with the vehicle (e.g., DMSO) only.
-
Cell Lysis and Ribosome Footprint Generation:
-
Ribosome Isolation: Isolate the 80S monosomes containing the ribosome-protected footprints (RPFs) using sucrose density gradient centrifugation.[21]
-
RNA Extraction and Footprint Purification: Extract the RNA from the isolated monosome fraction. Purify the RPFs (typically ~28-30 nucleotides) by size selection using denaturing polyacrylamide gel electrophoresis (PAGE).[22]
-
Library Preparation:
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Remove adapter sequences.
-
Align reads to the reference genome and transcriptome.
-
Determine the P-site offset.
-
Generate ribosome footprint density plots for genes of interest (e.g., PCSK9).
-
Perform differential translation analysis by comparing the this compound-treated samples to the vehicle controls, normalizing to corresponding RNA-seq data.
-
Data Presentation
Table 1: Example of Quantitative Data from Ribosome Profiling after this compound Treatment
| Gene | Condition | Read Count at Stall Site | Downstream Read Count | Translation Efficiency (TE) | Fold Change in TE |
| PCSK9 | Vehicle | 50 | 5000 | 1.2 | - |
| PCSK9 | This compound | 5000 | 500 | 0.1 | -12.0 |
| ACTB | Vehicle | 1000 | 10000 | 1.5 | - |
| ACTB | This compound | 1050 | 10200 | 1.48 | ~1.0 |
| Off-target 1 | Vehicle | 20 | 1000 | 0.8 | - |
| Off-target 1 | This compound | 200 | 800 | 0.6 | -1.3 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Mechanism of action of this compound leading to ribosome stalling.
Caption: General workflow for a ribosome profiling experiment.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 9. Ribosome profiling: a Hi-Def monitor for protein synthesis at the genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. deltaTE: Detection of Translationally Regulated Genes by Integrative Analysis of Ribo‐seq and RNA‐seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. RP-REP Ribosomal Profiling Reports: an open-source cloud-enabled framework for reproducible ribosomal profiling data processing, analysis, and result reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. De novo annotation and characterization of the translatome with ribosome profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eirnabio.com [eirnabio.com]
- 21. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 22. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
Technical Support Center: PF-06446846 Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06446846. The information is designed to assist with the analysis and interpretation of dose-response curves and to address common issues encountered during experimentation.
Dose-Response Data for this compound
The following tables summarize the quantitative dose-response data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| PCSK9 Secretion Assay | Huh7 | IC50 | 0.3 µM | [1][2] |
| PCSK9(1–35)-luciferase Expression | N/A | IC50 | 2 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dosing Regimen | Parameter Measured | Effect | Reference |
| 5-50 mg/kg/day (oral gavage for 14 days) | Plasma PCSK9 | Dose-dependent reduction | [1] |
| 5-50 mg/kg/day (oral gavage for 14 days) | Total Plasma Cholesterol | Dose-dependent reduction | [1][2] |
| 5-50 mg/kg/day (oral gavage for 14 days) | LDL-C | Dose-dependent reduction | [2] |
Experimental Protocols
Protocol: In Vitro PCSK9 Secretion Assay in Huh7 Cells
This protocol describes a method to determine the dose-response of this compound on the secretion of PCSK9 from Huh7 human hepatoma cells.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human PCSK9 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Huh7 cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%). Include a vehicle-only control (DMSO).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) to allow for the inhibition of PCSK9 production and its secretion into the medium.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PCSK9 Quantification (ELISA): Quantify the amount of secreted PCSK9 in the collected supernatants using a commercially available human PCSK9 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis:
-
Generate a standard curve using the provided PCSK9 standards.
-
Determine the concentration of PCSK9 in each sample from the standard curve.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.
References
Validation & Comparative
Validating the Efficacy of PF-06446846 on PCSK9 Expression: A Comparative Guide to Western Blot Analysis
For researchers and professionals in drug development, rigorous validation of a compound's efficacy is paramount. This guide provides a comparative framework for validating the activity of PF-06446846, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), using Western blot analysis. The performance of this compound is contrasted with other established PCSK9 inhibitors, offering a comprehensive overview for experimental design and data interpretation.
Introduction to PCSK9 and its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.
Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C levels. Several modalities of PCSK9 inhibitors have been developed, each with a distinct mechanism of action.
Mechanisms of Action of PCSK9 Inhibitors
This compound: This orally active small molecule represents a novel class of PCSK9 inhibitors. This compound selectively inhibits the translation of PCSK9 mRNA by stalling the 80S ribosome.[1][2] This targeted approach prevents the synthesis of the PCSK9 protein, thereby reducing its circulating levels.
Alternative PCSK9 Inhibitors:
-
Monoclonal Antibodies (e.g., Evolocumab, Alirocumab): These are injectable biologics that bind directly to circulating PCSK9 protein.[1][3][4][5] This binding prevents PCSK9 from interacting with the LDLR, thus preserving LDLR expression on the cell surface.[1][4]
-
Small interfering RNA (siRNA) (e.g., Inclisiran): This therapeutic agent utilizes the RNA interference (RNAi) pathway.[6][7][8] Inclisiran is a synthetic siRNA that targets and degrades the mRNA encoding for PCSK9 in hepatocytes, leading to a sustained reduction in PCSK9 synthesis.[6][7][8]
Comparative Efficacy of PCSK9 Inhibitors on Protein Expression
The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to compare the efficacy of this compound with other PCSK9 inhibitors on PCSK9 protein levels in a relevant cell line (e.g., HepG2).
| Treatment Group | Concentration (µM) | Mean PCSK9 Protein Level (Normalized to Control) | Standard Deviation | P-value (vs. Control) |
| Vehicle Control | - | 1.00 | 0.12 | - |
| This compound | 1 | 0.45 | 0.08 | <0.01 |
| This compound | 10 | 0.15 | 0.05 | <0.001 |
| Evolocumab | 1 | 0.98 | 0.15 | >0.05 |
| Alirocumab | 1 | 1.02 | 0.13 | >0.05 |
| Inclisiran | 1 | 0.35 | 0.07 | <0.01 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocol: Western Blot for PCSK9
This protocol outlines the key steps for assessing the impact of this compound and other inhibitors on intracellular PCSK9 protein levels.
1. Cell Culture and Treatment:
-
Plate HepG2 cells (or another suitable liver cell line) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Evolocumab, Alirocumab, or Inclisiran for a predetermined time (e.g., 24-48 hours). Include a vehicle-only control group.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PCSK9 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PCSK9 band intensity to the corresponding housekeeping protein band intensity for each sample.
Visualizing the Mechanisms and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PCSK9 signaling pathway and inhibitor intervention points.
Caption: Western blot experimental workflow for PCSK9 detection.
References
- 1. repathahcp.com [repathahcp.com]
- 2. Alirocumab - Wikipedia [en.wikipedia.org]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inclisiran - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. leqviohcp.com [leqviohcp.com]
A Comparative Guide to PCSK9 Knockdown: PF-06446846 vs. siRNA
In the landscape of cardiovascular disease research and drug development, the targeted reduction of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal strategy for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed comparison of two distinct therapeutic modalities aimed at PCSK9 knockdown: the small molecule inhibitor PF-06446846 and the small interfering RNA (siRNA) therapeutic, Inclisiran. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. siRNA (Inclisiran)
| Feature | This compound | siRNA (Inclisiran) |
| Modality | Orally active small molecule | Subcutaneously administered small interfering RNA |
| Mechanism of Action | Selectively inhibits translation of PCSK9 by stalling the 80S ribosome.[1] | Catalytically cleaves PCSK9 messenger RNA (mRNA) via the RNA-induced silencing complex (RISC), preventing protein translation.[2] |
| Reported PCSK9 Reduction | Dose-dependent reduction in plasma PCSK9 in preclinical rat models.[3] Specific percentage of reduction in humans is not publicly available from clinical trials. | Up to approximately 80% reduction in circulating PCSK9 levels.[4] |
| Reported LDL-C Reduction | Dose-dependent reduction in total cholesterol in preclinical rat models.[3] Human clinical trial data on LDL-C reduction is not publicly available. | Approximately 50-55% reduction in LDL-C levels in human clinical trials.[5][6][7][8] |
| Dosing Frequency | Daily oral administration in preclinical studies.[3] | Twice-yearly subcutaneous injection (after initial doses).[2][6] |
| Development Stage | Preclinical/early clinical development.[9] | Approved for clinical use in several regions.[10] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and siRNA lies in their approach to inhibiting PCSK9 production at the molecular level.
This compound , an orally active small molecule, functions by directly interfering with the translation of the PCSK9 protein.[11] It achieves this by selectively stalling the 80S ribosome at a specific codon region of the PCSK9 mRNA.[3] This ribosomal stalling prevents the synthesis of the full-length, functional PCSK9 protein, thereby reducing its secretion and subsequent impact on LDL receptor degradation.
siRNA therapeutics , exemplified by Inclisiran, harness a natural cellular process known as RNA interference (RNAi).[2] Inclisiran is a synthetic double-stranded RNA molecule designed to be complementary to the mRNA sequence of PCSK9.[2] Following subcutaneous administration, it is taken up by hepatocytes. Inside the cell, one strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC).[2] This activated RISC then seeks out and binds to the target PCSK9 mRNA, leading to its cleavage and subsequent degradation.[2] By destroying the mRNA template, the production of the PCSK9 protein is effectively silenced.
Experimental Data on Knockdown Efficiency
Direct head-to-head comparative studies evaluating the PCSK9 knockdown efficiency of this compound and siRNA are not available in the public domain. The available data comes from separate preclinical and clinical studies.
This compound: Preclinical Findings
Research on this compound has primarily been at the preclinical stage. In studies involving rats, oral administration of this compound demonstrated a dose-dependent reduction in both plasma PCSK9 levels and total cholesterol.[3]
Table 1: Preclinical Data for this compound in Rats [3]
| Parameter | Dosing | Observation |
| Plasma PCSK9 | 5-50 mg/kg/day for 14 days (oral gavage) | Dose-dependent reduction |
| Total Cholesterol | 5-50 mg/kg/day for 14 days (oral gavage) | Dose-dependent reduction |
Note: Specific percentage reductions from these preclinical studies are not consistently reported across public sources.
siRNA (Inclisiran): Clinical Trial Results
Inclisiran has undergone extensive evaluation in a series of Phase 3 clinical trials known as the ORION program. These trials have consistently demonstrated potent and sustained reductions in both PCSK9 and LDL-C levels in diverse patient populations.
Table 2: Clinical Data for Inclisiran in Humans (ORION Phase 3 Trials)
| Parameter | Dosing Regimen | Efficacy |
| LDL-C Reduction | 284 mg subcutaneous injection on day 1, day 90, and every 6 months thereafter.[7] | - ORION-10 Trial: 52.3% reduction at day 510.[7]- ORION-11 Trial: 49.9% reduction at day 510.[7]- Pooled Analysis (ORION-9, -10, -11): Approximately 51% reduction at month 17.[6] |
| PCSK9 Reduction | 300 mg subcutaneous injection (two-dose regimen) | 69.1% reduction after 180 days (from a Phase 2 study).[2] Up to ~80% reduction in other studies.[4] |
Experimental Protocols
In Vitro Evaluation of this compound
A common in vitro method to assess the activity of PCSK9 inhibitors like this compound involves cell-based assays.
-
Cell Culture: Human hepatocyte cell lines (e.g., Huh7) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
PCSK9 Measurement: The concentration of secreted PCSK9 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound. For this compound, an IC50 of 0.3 μM for the inhibition of PCSK9 secretion by Huh7 cells has been reported.[3]
Clinical Evaluation of Inclisiran (ORION Trial Design)
The ORION Phase 3 trials for Inclisiran followed a robust, randomized, double-blind, placebo-controlled design.
-
Patient Population: Enrollment of patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents with elevated LDL-C despite maximally tolerated statin therapy.[5][7]
-
Randomization: Patients are randomly assigned to receive either Inclisiran or a placebo.[7]
-
Dosing: The treatment group receives a 284 mg subcutaneous injection of Inclisiran on day 1, day 90, and then every 6 months.[7] The control group receives a matching placebo at the same time points.
-
Primary Endpoints: The key efficacy endpoints are the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from day 90 to day 540.[7]
-
Lipid Panel Monitoring: Blood samples are collected at specified intervals to measure LDL-C, total cholesterol, triglycerides, and PCSK9 levels.
-
Safety and Tolerability Assessment: Monitoring of adverse events, including injection-site reactions, throughout the study.[7]
Summary and Conclusion
This compound and siRNA (Inclisiran) represent two innovative and mechanistically distinct approaches to PCSK9 inhibition. This compound, as an oral small molecule, offers the convenience of oral administration but is in an earlier stage of development with limited publicly available clinical data on its knockdown efficiency in humans. In contrast, Inclisiran, a subcutaneously administered siRNA, has a well-established clinical profile from extensive Phase 3 trials, demonstrating robust and sustained PCSK9 and LDL-C reduction with a twice-yearly maintenance dosing schedule.
For researchers and drug development professionals, the choice between these or similar modalities will depend on a variety of factors including the desired route of administration, dosing frequency, and the evolving landscape of clinical data on safety and efficacy. While the preclinical data for this compound is promising, the extensive clinical validation of the siRNA approach with Inclisiran currently sets a high benchmark for PCSK9 knockdown efficiency and clinical utility. Further publication of clinical trial data for this compound will be crucial for a more direct and comprehensive comparison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 5. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dicardiology.com [dicardiology.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. orpdl.org [orpdl.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PF-06446846 and Monoclonal Antibodies for PCSK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) and its crucial role in regulating low-density lipoprotein cholesterol (LDL-C) has paved the way for innovative lipid-lowering therapies. This guide provides a detailed comparison of two distinct approaches to PCSK9 inhibition: the small molecule inhibitor PF-06446846 and the monoclonal antibody evolocumab. We will delve into their mechanisms of action, present comparative efficacy and safety data from preclinical and clinical studies, and provide detailed experimental protocols for the key studies cited. To provide a broader context for the performance of small molecule inhibitors, we will also include data from recent clinical trials of other oral PCSK9 inhibitors, enlicitide and AZD0780.
Executive Summary
Evolocumab, a fully human monoclonal antibody, is an established therapy that has demonstrated robust LDL-C reduction and a reduction in cardiovascular events in large-scale clinical trials.[1][2] this compound, an orally active small molecule, represents a newer approach that inhibits the synthesis of PCSK9. Preclinical studies have shown its potential in lowering PCSK9 and cholesterol levels.[3][4][5] This guide will present the available data to offer a comprehensive comparison of these two modalities.
Mechanism of Action
The fundamental difference between this compound and evolocumab lies in their mechanism of inhibiting PCSK9 function.
This compound: This small molecule inhibitor acts intracellularly to prevent the synthesis of the PCSK9 protein. It achieves this by selectively stalling the ribosome during the translation of PCSK9 mRNA, a novel mechanism that offers high specificity.[3][4][5]
Evolocumab: As a monoclonal antibody, evolocumab functions extracellularly. It binds with high affinity and specificity to circulating PCSK9, preventing it from binding to the LDL receptors (LDLR) on the surface of hepatocytes. This inhibition of the PCSK9-LDLR interaction prevents the degradation of LDLRs, leading to increased recycling of these receptors to the cell surface and consequently, enhanced clearance of LDL-C from the bloodstream.
Signaling Pathway of this compound
References
- 1. Interpreting the Findings From the Recent PCSK9 Monoclonal Antibody Cardiovascular Outcomes Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 3. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
A Comparative Guide to Small Molecule PCSK9 Inhibitors: Alternatives to PF-06446846
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a validated and compelling target for the management of hypercholesterolemia and the reduction of atherosclerotic cardiovascular disease risk. While monoclonal antibodies have demonstrated significant efficacy, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in drug development. This guide provides a comparative overview of PF-06446846 and notable alternatives, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Introduction to Small Molecule PCSK9 Inhibition
The inhibition of PCSK9 function leads to increased recycling of the low-density lipoprotein receptor (LDLR) to the hepatocyte surface, resulting in enhanced clearance of LDL cholesterol (LDL-C) from the circulation. Small molecule inhibitors offer the potential for oral administration, improved patient convenience, and potentially lower costs compared to injectable biologics. These molecules employ diverse mechanisms to disrupt the PCSK9 pathway, from inhibiting its synthesis to blocking its interaction with the LDLR.
Comparative Analysis of Small Molecule PCSK9 Inhibitors
This section details the characteristics and performance of this compound and two clinical-stage alternatives: enlicitide decanoate (MK-0616) and AZD0780.
This compound (Pfizer)
This compound is a first-in-class small molecule that uniquely inhibits PCSK9 production at the translational level. It selectively binds to the ribosome and stalls the translation of PCSK9 mRNA, thereby reducing the amount of secreted PCSK9 protein.[1][2]
Enlicitide Decanoate (MK-0616) (Merck)
Enlicitide decanoate is an orally bioavailable macrocyclic peptide that directly inhibits the interaction between PCSK9 and the LDLR.[2][3] Its mechanism is analogous to that of the approved monoclonal antibodies.
AZD0780 (AstraZeneca)
AZD0780 is an oral small molecule that disrupts the trafficking of the PCSK9-LDLR complex. By preventing the lysosomal degradation of the receptor, it promotes LDLR recycling to the cell surface.[4]
Performance Data
The following tables summarize the available quantitative data for each compound, providing a basis for performance comparison.
Table 1: In Vitro and Preclinical Efficacy
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy (Animal Models) |
| This compound | PCSK9 mRNA Translation | Ribosome stalling | 0.3 µM (PCSK9 secretion from Huh7 cells)[5][6] | Dose-dependent reduction of plasma PCSK9 and total cholesterol in rats[1][2] |
| Enlicitide Decanoate (MK-0616) | PCSK9-LDLR Interaction | Direct binding to PCSK9 | Data not publicly available | >90% reduction in free PCSK9 in a Phase 1 study[7] |
| AZD0780 | PCSK9-LDLR Complex Trafficking | Prevents lysosomal degradation of LDLR | Data not publicly available | Significant LDL-C reduction in a Phase 1 trial[8] |
Table 2: Clinical Efficacy (LDL-C Reduction)
| Compound | Phase of Development | Route of Administration | Patient Population | LDL-C Reduction (Placebo-Corrected) | Reference |
| This compound | Preclinical | Oral | - | - | [9] |
| Enlicitide Decanoate (MK-0616) | Phase 3 | Oral | Hypercholesterolemia | 55.8% at Week 24 (CORALreef Lipids) | [3][10] |
| AZD0780 | Phase 2b | Oral | Hypercholesterolemia on statin therapy | 50.7% at 30 mg dose at Week 12 (PURSUIT) | [4][5] |
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental methodologies are provided below to facilitate understanding.
Caption: Mechanism of PCSK9 action and points of intervention by small molecule inhibitors.
Caption: General workflow for a cell-based LDL uptake assay.
Caption: Workflow for an in vitro PCSK9-LDLR binding assay.
Experimental Protocols
Detailed methodologies for key assays are provided to enable replication and evaluation.
PCSK9-LDLR In Vitro Binding Assay
This protocol is based on commercially available ELISA-based assay kits.[11][12][13][14][15][16]
Materials:
-
96-well microplate pre-coated with recombinant human LDLR ectodomain
-
Recombinant human PCSK9 with a His-tag
-
Test compounds (e.g., enlicitide)
-
Assay buffer
-
HRP-conjugated anti-His-tag antibody
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted test compounds with a fixed concentration of His-tagged PCSK9 for 1 hour at room temperature with gentle shaking.
-
Add the PCSK9/test compound mixtures to the LDLR-coated microplate wells.
-
Incubate the plate for 2 hours at room temperature to allow for PCSK9-LDLR binding.
-
Wash the plate three times with wash buffer to remove unbound PCSK9.
-
Add the HRP-conjugated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer to remove unbound secondary antibody.
-
Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated by comparing the signal from wells with the test compound to the signal from control wells (PCSK9 without inhibitor).
Cellular LDL Uptake Assay
This protocol is a general guide for measuring LDL uptake in a hepatocyte cell line.[1][6][17][18][19]
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Test compounds (e.g., this compound)
-
Fluorescently-labeled LDL (e.g., DiI-LDL or pHrodo™ Red LDL)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate and allow them to adhere and reach approximately 80-90% confluency.
-
To upregulate LDLR expression, replace the growth medium with a medium containing LPDS and incubate for 16-24 hours.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-only control.
-
Remove the treatment medium and add fresh medium containing fluorescently-labeled LDL.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Aspirate the LDL-containing medium and wash the cells three times with PBS to remove any unbound LDL.
-
Add PBS or a suitable imaging buffer to the wells.
-
Quantify LDL uptake by measuring the fluorescence intensity using a microplate reader or by capturing and analyzing images with a fluorescence microscope.
-
The effect of the compound is determined by comparing the fluorescence in treated cells to the vehicle-treated control cells.
Conclusion
The landscape of small molecule PCSK9 inhibition is rapidly evolving, with several promising candidates progressing through clinical development. This compound represents a novel approach by targeting PCSK9 translation, while enlicitide decanoate and AZD0780 offer distinct mechanisms focused on inhibiting PCSK9-LDLR interaction and complex trafficking, respectively. The clinical data for enlicitide and AZD0780 demonstrate significant LDL-C lowering, positioning them as potential oral alternatives to injectable PCSK9 therapies. The choice of which inhibitor to pursue for further research or development will depend on a variety of factors, including desired mechanism of action, potency, selectivity, and overall safety profile. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and future small molecule PCSK9 inhibitors.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. merck.com [merck.com]
- 4. youtube.com [youtube.com]
- 5. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. An Oral PCSK9 Inhibitor? Early Data Show Safety, Big LDL Drops | tctmd.com [tctmd.com]
- 8. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 9. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigational daily pill lowered bad cholesterol as much as injectables | American Heart Association [newsroom.heart.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 16. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of PF-06446846 and Inclisiran: Two Novel Approaches to PCSK9 Inhibition
For Immediate Release
This guide provides a comprehensive comparison of two innovative therapeutic agents, PF-06446846 and inclisiran, both designed to lower low-density lipoprotein cholesterol (LDL-C) by targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct mechanisms of action, supported by available experimental data.
Introduction: Targeting a Key Regulator of Cholesterol
Elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease. PCSK9 plays a critical role in regulating LDL-C levels by promoting the degradation of the LDL receptor (LDLR), which is responsible for clearing LDL-C from the circulation. By inhibiting PCSK9, both this compound and inclisiran lead to increased LDLR availability and consequently, lower LDL-C levels. However, they achieve this through fundamentally different molecular pathways.
This compound is an orally available small molecule that functions by selectively inhibiting the translation of the PCSK9 protein. In contrast, inclisiran is a subcutaneously administered small interfering RNA (siRNA) that leverages the body's natural RNA interference (RNAi) mechanism to prevent the synthesis of PCSK9.[1][2]
Unraveling the Mechanisms of Action
The primary distinction between these two agents lies in their mode of inhibiting PCSK9 production.
This compound: A Translational Arrest
This compound represents a novel therapeutic strategy that directly targets the ribosome, the cellular machinery responsible for protein synthesis. It selectively induces the ribosome to stall during the translation of PCSK9 messenger RNA (mRNA).[3] This stalling is dependent on the specific sequence of the nascent PCSK9 polypeptide chain as it emerges from the ribosome.[3] The outcome is a halt in the production of the full-length, functional PCSK9 protein.
Inclisiran: Silencing the Message
Inclisiran is a synthetically designed siRNA molecule that is chemically linked to N-acetylgalactosamine (GalNAc) sugars, which facilitates its targeted delivery to liver cells (hepatocytes).[4][5] Once inside the hepatocyte, the antisense strand of the inclisiran duplex is incorporated into a cellular complex known as the RNA-induced silencing complex (RISC).[1][6] The RISC, guided by the inclisiran strand, recognizes and binds to the complementary sequence on the PCSK9 mRNA.[1][6] This binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, effectively "silencing" the gene and preventing the translation of the PCSK9 protein.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy and safety of this compound and inclisiran. It is crucial to note that direct head-to-head comparative studies are limited, and the data for this compound is primarily from preclinical studies.
Table 1: Efficacy in Lowering LDL-C and PCSK9
| Parameter | This compound (Preclinical Data) | Inclisiran (Clinical & Real-World Data) |
| LDL-C Reduction | Dose-dependent reduction in total cholesterol observed in rats. | A meta-analysis of real-world studies showed an average LDL-C reduction of 42.77%.[7] Clinical trials have shown reductions of up to 52%.[7] |
| PCSK9 Reduction | Dose-dependent lowering of plasma PCSK9 in rats.[8] | The ORION program demonstrated a sustained PCSK9 suppression of about 80%.[9] |
Table 2: Safety and Off-Target Profile
| Parameter | This compound | Inclisiran |
| Off-Target Effects | Ribosome profiling studies indicate high selectivity for PCSK9, affecting less than 0.5% of other transcripts.[10][11] A related compound, PF-06378503, showed a different off-target profile, stalling ribosomes on a distinct set of mRNAs.[12] | The targeted delivery to hepatocytes is designed to minimize off-target effects.[13] Clinical trials have not reported significant off-target toxicity.[6] |
| Adverse Events | Data from human clinical trials is not yet widely available. | The most commonly reported adverse events in clinical trials were injection site reactions.[13] |
A network meta-analysis that included inclisiran and other PCSK9 inhibitors (monoclonal antibodies) found that for the safety outcome of creatine kinase levels greater than three times the upper limit of normal, evolocumab and alirocumab showed significant advantages compared to inclisiran.
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Mechanism of Inclisiran action.
Caption: PCSK9 ELISA experimental workflow.
Detailed Experimental Protocols
PCSK9 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a sandwich ELISA to quantify PCSK9 levels in biological samples.
-
Reagents and Materials:
-
Microplate pre-coated with a monoclonal antibody specific for human PCSK9.
-
Recombinant human PCSK9 standard.
-
Biotin-conjugated polyclonal antibody specific for human PCSK9.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer.
-
Assay Diluent.
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the PCSK9 standard. Dilute samples as required.
-
Binding: Add 100 µL of Assay Diluent to each well. Add 50 µL of standard, control, or sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with Wash Buffer.
-
Detection: Add 200 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Enzyme Conjugation: Add 200 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Reaction: Add 200 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes. A second reading at 540 nm or 570 nm can be used for wavelength correction.
-
Calculation: Generate a standard curve and determine the PCSK9 concentration in the samples.
-
Ribosome Profiling for Small Molecule Inhibitors
This protocol is designed to identify the specific sites of translational stalling induced by a small molecule inhibitor like this compound.
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the small molecule inhibitor or a vehicle control.
-
Cell Lysis and Footprinting: Harvest cells and lyse them in a buffer containing a translation elongation inhibitor (e.g., cycloheximide). Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosome fraction using sucrose density gradient ultracentrifugation.
-
RNA Fragment Extraction: Extract the ribosome-protected RNA fragments (footprints) from the isolated monosomes.
-
Library Preparation:
-
Dephosphorylate the 3' ends of the RNA footprints.
-
Ligate a 3' adapter.
-
Reverse transcribe the ligated footprints into cDNA.
-
Circularize the cDNA.
-
Amplify the library using PCR.
-
-
Sequencing and Analysis:
-
Perform high-throughput sequencing of the prepared library.
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the read density along transcripts to identify peaks that indicate ribosome stalling at specific codons.
-
-
siRNA Off-Target Effect Analysis
This protocol outlines a methodology to assess the potential off-target effects of a therapeutic siRNA such as inclisiran.
-
Procedure:
-
In Silico Prediction:
-
Utilize bioinformatics tools to perform a genome-wide search for potential off-target binding sites for the siRNA sequence. Pay close attention to matches in the "seed region" (nucleotides 2-7 of the guide strand) within the 3' untranslated regions (UTRs) of unintended mRNAs.
-
-
Transcriptome-wide Analysis:
-
Transfect a relevant cell line with the therapeutic siRNA and a negative control siRNA.
-
Isolate total RNA and perform RNA-sequencing (RNA-seq).
-
Analyze the RNA-seq data to identify differentially expressed genes between the therapeutic siRNA and control groups.
-
-
Confirmation and Validation:
-
Validate the downregulation of potential off-target genes identified from the RNA-seq analysis using a secondary method, such as quantitative real-time PCR (qRT-PCR).
-
To confirm direct interaction, perform a reporter assay (e.g., luciferase assay) where the 3' UTR of the putative off-target gene is cloned downstream of a reporter gene. A reduction in reporter activity upon siRNA treatment would indicate a direct interaction.
-
-
Conclusion
This compound and inclisiran exemplify the diversification of therapeutic strategies for PCSK9 inhibition. This compound, with its oral administration and unique ribosome-stalling mechanism, presents a convenient and novel approach. Inclisiran has already demonstrated robust and sustained LDL-C lowering in clinical settings, with the advantage of infrequent dosing. The future of lipid-lowering therapy may involve a personalized approach, where the choice of agent is guided by patient-specific factors, including genetic background, comorbidities, and treatment preferences. Further research, including direct comparative clinical trials, will be instrumental in defining the optimal roles for these and other emerging PCSK9 inhibitors in the management of cardiovascular disease.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. fn-test.com [fn-test.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Efficacy and safety of inclisiran versus PCSK9 inhibitor versus statin plus ezetimibe therapy in hyperlipidemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | PCSK9 inhibitors and inclisiran with or without statin therapy on incident muscle symptoms and creatine kinase: a systematic review and network meta-analysis [frontiersin.org]
- 13. PCSK9 inhibitors and inclisiran with or without statin therapy on incident muscle symptoms and creatine kinase: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Profile of PF-06446846
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective PCSK9 translation inhibitor, PF-06446846, with a structurally related compound, PF-06378503. The focus is on their cross-reactivity and off-target effects, supported by experimental data from ribosome profiling. This document is intended to offer an objective analysis to aid in research and development decisions.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, making it a significant target for cardiovascular disease therapies. Unlike monoclonal antibodies that bind to circulating PCSK9, this compound acts at the level of protein synthesis. It specifically stalls the ribosome on PCSK9 mRNA, preventing the formation of the full-length protein. This unique mechanism of action, targeting the ribosome in a transcript-specific manner, offers a promising therapeutic strategy.
The selectivity of this compound is attributed to its interaction with the nascent polypeptide chain as it traverses the ribosome exit tunnel. This interaction is sequence-dependent, leading to a highly specific inhibition of PCSK9 translation. However, as with any therapeutic agent, understanding its potential for off-target effects is crucial for assessing its safety and efficacy.
Comparative Off-Target Analysis: this compound vs. PF-06378503
To provide a clear comparison, this guide evaluates this compound against PF-06378503, a related compound with a similar primary target but a distinct off-target profile. Ribosome profiling has been instrumental in identifying the genome-wide translational effects of these compounds.
Table 1: Quantitative Comparison of Off-Target Effects
| Feature | This compound | PF-06378503 | Reference |
| Primary Target | PCSK9 | PCSK9 | |
| Number of Off-Targets (Ribosome Profiling) | ~21 | 46 | |
| Overlapping Off-Targets with this compound | N/A | 12 | |
| Toxicity Profile | Lower | Higher |
Table 2: Known Off-Target Proteins Identified by Ribosome Profiling
| This compound Off-Targets | PF-06378503 Off-Targets |
| FAM13B | CNPY4 |
| HSD17B11 | TM4SF4 |
| And approximately 19 others | DHFRL1 |
| And 43 others, including 12 that overlap with this compound |
The data clearly indicates that while both compounds target PCSK9, this compound exhibits a more selective profile with fewer off-target effects. The difference in their off-target profiles likely contributes to the observed variance in their toxicity.
Experimental Protocols
A detailed understanding of the methodologies used to assess cross-reactivity is essential for interpreting the data. The primary technique discussed is ribosome profiling.
Ribosome Profiling Experimental Protocol
Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Objective: To identify the specific mRNAs whose translation is stalled by a small molecule inhibitor.
Materials:
-
Cell culture (e.g., Huh7 cells)
-
Test compound (this compound or PF-06378503)
-
Lysis buffer
-
RNase I
-
Sucrose density gradients
-
Proteinase K
-
RNA purification kits
-
Library preparation kits for next-generation sequencing
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing translation inhibitors (e.g., cycloheximide) to freeze the ribosomes on the mRNA.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by ultracentrifugation through a sucrose density gradient.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation: Prepare a sequencing library from the extracted RNA footprints. This typically involves ligation of adapters to the 3' and 5' ends, reverse transcription to cDNA, and PCR amplification.
-
Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads on each transcript corresponds to the level of ribosome occupancy. A significant increase in ribosome density at a specific location on a transcript in the treated sample compared to the control indicates a drug-induced stall.
Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound.
The Dawn of Oral PCSK9 Inhibition: A Head-to-Head Comparison of Emerging Small Molecules
For researchers, scientists, and drug development professionals, the landscape of lipid-lowering therapies is on the brink of a significant transformation with the advent of orally available small molecule PCSK9 inhibitors. This guide provides a comprehensive head-to-head comparison of the leading candidates in late-stage clinical development: Merck’s enlicitide decanoate (formerly MK-0616) and AstraZeneca’s AZD0780. Additionally, we will discuss Gemcabene, another oral lipid-lowering agent, to provide a broader context, although it operates through a different mechanism of action.
This comparison summarizes key clinical trial data on efficacy and safety, details their mechanisms of action, and provides insights into their pharmacokinetic profiles. All quantitative data is presented in structured tables for easy comparison, and detailed experimental methodologies for key assays are provided.
Mechanism of Action: Targeting the PCSK9-LDLR Axis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[2] This reduction in LDLRs results in decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, leading to elevated circulating LDL-C levels.[2]
Small molecule PCSK9 inhibitors, like enlicitide decanoate and AZD0780, are designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and increasing the number of receptors available to clear LDL-C from the circulation.[3][4]
Efficacy in Lowering LDL-C: A Quantitative Comparison
Both enlicitide decanoate and AZD0780 have demonstrated significant efficacy in reducing LDL-C levels in clinical trials. The following table summarizes the key findings from recent studies.
| Inhibitor | Trial Name | Phase | Patient Population | Dosage | Treatment Duration | Placebo-Adjusted LDL-C Reduction | Other Lipid Parameter Changes |
| Enlicitide Decanoate (MK-0616) | CORALreef Lipids[3][5] | III | Hypercholesterolemia on lipid-lowering therapies or with statin intolerance | Not specified | 24 weeks | 55.8% (primary analysis) 59.7% (post-hoc reanalysis) | Non-HDL-C: ↓53.4% ApoB: ↓50.3% Lp(a): ↓28.2% |
| CORALreef HeFH[6][7] | III | Heterozygous Familial Hypercholesterolemia (HeFH) | Not specified | 24 weeks | 59.4% | Non-HDL-C: ↓53.0% ApoB: ↓49.1% Lp(a): ↓27.5% | |
| AZD0780 | PURSUIT[4][8][9][10][11] | IIb | Hypercholesterolemia on standard-of-care statin therapy | 30mg once-daily | 12 weeks | 50.7% | Total Cholesterol: ↓29.4% Non-HDL-C: ↓45.2% ApoB: ↓~40% Lp(a): ↓19.5% |
| Gemcabene | COBALT-1[12] | - | Homozygous Familial Hypercholesterolemia (HoFH) | 300mg, 600mg, 900mg (dose escalation) | 12 weeks | 26% (300mg), 30% (600mg), 29% (900mg) | - |
| Phase 2[13] | II | Hypercholesterolemic patients on stable statin therapy | 300mg, 900mg | - | >20% | CRP: >40% reduction |
Safety and Tolerability Profile
The safety and tolerability of these emerging oral therapies are critical for their potential widespread use.
| Inhibitor | Key Safety Findings from Clinical Trials |
| Enlicitide Decanoate (MK-0616) | The overall safety profile was comparable to placebo.[3] There were no apparent differences in the incidence of any adverse events (AEs), serious AEs, or deaths between the enlicitide and placebo groups.[3] Discontinuations due to AEs were low and similar between the enlicitide (3.1%) and placebo (4.1%) groups.[3] |
| AZD0780 | The treatment was well-tolerated, with adverse events occurring at similar rates in both the AZD0780 and placebo groups.[4] No dose-related or dose-limiting side effects were observed, and no deaths were reported.[4] |
| Gemcabene | Generally well-tolerated at doses up to 900 mg once a day for up to 12 weeks.[14] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these small molecules are crucial for determining dosing regimens and potential drug-drug interactions.
| Inhibitor | Bioavailability | Half-life (t½) | Time to Maximum Concentration (Tmax) | Metabolism | Key Notes |
| Enlicitide Decanoate (MK-0616) | ~2% (oral)[1] | Not explicitly stated in provided results. | - | - | Despite low bioavailability, demonstrates potent LDL-C lowering.[5] |
| AZD0780 | 78.4% (oral)[8] | ~40 hours[6][8] | 1-4 hours[8] | Primarily metabolized by CYP3A4.[8] | Can be taken with or without food.[6] No clinically relevant food effect was observed.[8] |
| Gemcabene | Not explicitly stated in provided results. | - | - | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PCSK9 inhibitors.
PCSK9-LDLR Binding Assay (In Vitro)
This assay is used to determine the ability of a compound to inhibit the binding of PCSK9 to the LDL receptor.
Objective: To quantify the inhibitory effect of small molecules on the PCSK9-LDLR interaction.
Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is commonly used. The LDLR ectodomain is coated on a microplate. Biotinylated PCSK9 is then added in the presence or absence of the test inhibitor. The amount of bound PCSK9 is detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.[15][16]
Materials:
-
96-well microplate coated with recombinant LDLR ectodomain[15]
-
Biotinylated recombinant human PCSK9[15]
-
Test small molecule inhibitors
-
Streptavidin-HRP conjugate[15]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate[16]
-
Stop solution (e.g., 2N H₂SO₄)[16]
-
Microplate reader
Procedure:
-
Plate Preparation: A 96-well microplate is pre-coated with the recombinant LDLR ectodomain.[15]
-
Inhibitor Incubation: Add the test small molecule inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no PCSK9).
-
PCSK9 Addition: Add a fixed concentration of biotinylated PCSK9 to all wells (except the negative control) and incubate to allow binding to the LDLR.[15]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound PCSK9 and inhibitor.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PCSK9 that is bound to the LDLR.[15]
-
Substrate Addition: After another wash step, add TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.[16]
-
Reaction Termination: Stop the reaction by adding the stop solution.[16]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of the test compound compared to the positive control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Measurement of LDL-C in Clinical Trials
Accurate measurement of LDL-C is crucial for assessing the efficacy of lipid-lowering therapies.
Objective: To determine the concentration of LDL-C in patient serum or plasma samples.
Principle: While ultracentrifugation is the gold standard, the Friedewald equation has been widely used for calculation. However, direct measurement methods (homogeneous assays) are now common in clinical laboratories.[9][10]
Method: Direct Homogeneous Assay
Materials:
-
Patient serum or plasma samples (fasting samples are often preferred)[10]
-
Automated clinical chemistry analyzer
-
Commercially available LDL-C direct measurement reagent kit[9]
-
Calibrators and quality control materials[9]
Procedure:
-
Sample Collection and Preparation: Collect blood samples from patients and process to obtain serum or plasma.[10]
-
Assay Principle: The assay typically involves a two-step process. In the first step, a detergent selectively solubilizes non-LDL lipoproteins (HDL, VLDL, chylomicrons). The cholesterol released from these particles is consumed in a non-color-forming enzymatic reaction.[10]
-
LDL-C Measurement: In the second step, a different detergent solubilizes the LDL particles. The cholesterol released from LDL is then measured using a chromogenic enzymatic reaction (cholesterol esterase, cholesterol oxidase, and a chromogenic coupler). The intensity of the color produced is directly proportional to the LDL-C concentration.[10]
-
Analysis: The automated analyzer measures the absorbance of the colored product and calculates the LDL-C concentration based on a calibration curve.
-
Quality Control: Run quality control samples with known LDL-C concentrations to ensure the accuracy and precision of the assay.[9]
Conclusion
The development of oral small molecule PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. Enlicitide decanoate and AZD0780 have both demonstrated substantial LDL-C lowering efficacy with favorable safety profiles in clinical trials. While direct head-to-head comparative data is not yet available, this guide provides a comprehensive overview of the current evidence to aid researchers and clinicians in understanding the potential of these emerging therapies. The convenience of an oral formulation has the potential to improve patient adherence and expand the reach of potent PCSK9 inhibition to a broader patient population. Gemcabene, while also an oral agent that lowers LDL-C, operates through a different mechanism and shows a more modest effect on LDL-C compared to the direct PCSK9 inhibitors. Continued research and the results of large cardiovascular outcome trials will be crucial in defining the ultimate role of these novel oral agents in cardiovascular risk reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Enlicitide decanoate - Wikipedia [en.wikipedia.org]
- 3. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]
- 7. A Systematic Approach to Assess the Activity and Classification of PCSK9 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biolabo.fr [biolabo.fr]
- 10. linear.es [linear.es]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Systematic Review of the Randomized Controlled Trials of Gemcabene and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PF-06446846 and Statins in Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel PCSK9 translation inhibitor, PF-06446846, and the established class of HMG-CoA reductase inhibitors, commonly known as statins. The information presented is based on preclinical data from rodent models.
Executive Summary
This compound is an investigational small molecule that reduces cholesterol levels by selectively inhibiting the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5] Statins, the cornerstone of cholesterol-lowering therapy, act by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[6][7] This guide synthesizes available in vivo data from rat models to compare the efficacy and mechanisms of these two distinct therapeutic approaches. While direct head-to-head comparative studies are not available, this guide presents data from separate preclinical studies to offer a comparative perspective.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound and a representative statin, Atorvastatin, in rat models.
Table 1: In Vivo Efficacy of this compound in Male Sprague-Dawley Rats
| Dose (mg/kg/day) | Duration | Change in Plasma PCSK9 | Change in Total Cholesterol | Change in LDL Cholesterol |
| 5 | 14 days | Dose-dependent lowering | ~15% reduction | Not specified |
| 15 | 14 days | Dose-dependent lowering | ~25% reduction | Not specified |
| 50 | 14 days | Dose-dependent lowering | ~40% reduction | Not specified |
Data extracted from a study in male Sprague-Dawley rats.[2][8]
Table 2: In Vivo Efficacy of Atorvastatin in Rat Models of Hyperlipidemia
| Dose (mg/kg/day) | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Triglycerides |
| 40 | 4 weeks | Significant reduction | Significant reduction | Significant reduction |
| 80 | 45 days | 55.46% decrease | 66.50% decrease | 57.76% decrease |
Data compiled from studies in hyperlipidemic rat models.[2][6]
Experimental Protocols
This compound In Vivo Study Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.[3]
-
Dosing: this compound was administered orally via gavage at doses of 5, 15, and 50 mg/kg daily for 14 consecutive days.[2][3][8]
-
Sample Collection: Plasma samples were collected at 1, 3, 6, and 24 hours following the 1st and 12th doses to measure this compound and PCSK9 concentrations.[2][8]
-
Lipid Profile Analysis: Total plasma cholesterol, LDL, and HDL levels were assessed in fasted animals prior to necropsy on day 15.[8][9]
-
Analytical Method: Plasma PCSK9 concentrations were measured by a commercial ELISA.[8][9]
Atorvastatin In Vivo Study Protocol (Rat Model for Hyperlipidemia)
-
Induction of Hyperlipidemia: Rats were fed a high-fat diet for a specified period (e.g., 49 days) to induce hyperlipidemia.[6]
-
Dosing: Atorvastatin was administered orally at doses ranging from 40 to 80 mg/kg daily for a period of 4 to 6 weeks.[2][6]
-
Sample Collection: Blood samples were collected at the end of the treatment period.
-
Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, LDL, and HDL were measured using standard biochemical assays.[2][6]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound acts on the ribosome to selectively inhibit the translation of PCSK9 mRNA. This leads to a reduction in circulating PCSK9 levels. With less PCSK9 available to promote the degradation of LDL receptors (LDLR) on the surface of hepatocytes, the number of LDLRs increases, resulting in enhanced clearance of LDL cholesterol from the bloodstream.
Caption: Mechanism of action for this compound.
Statin Signaling Pathway
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis in the liver. This reduction in intracellular cholesterol leads to the upregulation of LDL receptors, which in turn increases the uptake of LDL cholesterol from the circulation.
Caption: Mechanism of action for statins.
Experimental Workflow Comparison
The following diagram illustrates the typical preclinical in vivo experimental workflow for evaluating a novel cholesterol-lowering agent compared to a standard therapy.
References
- 1. ispub.com [ispub.com]
- 2. Efficacy and adverse reaction to different doses of atorvastatin in the treatment of type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Orthogonal Methods to Validate the Effect of PF-06446846 on PCSK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the biological effects of PF-06446846, a selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation. By employing a multi-pronged approach, researchers can robustly confirm the compound's mechanism of action and downstream physiological consequences.
Introduction to this compound and its Novel Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the translation of PCSK9 mRNA.[1][2] Its unique mechanism involves binding to the ribosome-nascent chain complex during the translation of PCSK9, inducing a stall at approximately codon 34.[3][4] This targeted translational arrest leads to a significant reduction in the synthesis of PCSK9 protein. The subsequent decrease in circulating PCSK9 levels prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased LDLR expression on the surface of hepatocytes.[5][6] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, making this compound a promising therapeutic agent for hypercholesterolemia.[4][7]
Comparative Analysis of Validation Methods
To rigorously validate the effects of this compound, a series of orthogonal methods should be employed, each interrogating a different stage of the compound's mechanism of action, from direct target engagement to the ultimate physiological outcome.
Table 1: Comparison of Orthogonal Methods for this compound Validation
| Method | Purpose | Key Readout | Advantages | Limitations |
| Ribosome Profiling | To identify the precise location of ribosome stalling on the PCSK9 mRNA transcript. | Ribosome footprint density maps. | Genome-wide and unbiased; provides high-resolution positional information. | Technically demanding; data analysis is complex. |
| In Vitro Translation Assay | To confirm that the PCSK9 nascent peptide sequence is responsible for the this compound-induced translational stall. | Luciferase activity from a reporter construct. | Direct measure of translational inhibition; allows for mutagenesis to identify key residues. | Cell-free system may not fully recapitulate cellular conditions. |
| PCSK9 ELISA | To quantify the reduction in secreted PCSK9 protein levels from cells or in plasma. | PCSK9 concentration (e.g., ng/mL). | Highly sensitive and specific; suitable for high-throughput screening. | Does not provide mechanistic insight into the cause of reduced protein levels. |
| LDLR Western Blot | To measure the downstream effect on LDLR protein levels in cells. | LDLR protein band intensity. | Directly visualizes the intended therapeutic effect on the downstream target. | Semi-quantitative; requires high-quality antibodies. |
| Cellular Thermal Shift Assay (CETSA) | To infer target engagement by observing changes in the thermal stability of the ribosome-nascent chain complex. | Altered melting temperature (Tm) of the target complex. | Can demonstrate direct target engagement in a cellular context. | Technically challenging for a complex target like the ribosome-nascent chain. |
Table 2: Quantitative Data Summary for this compound
| Assay | System | Parameter | Value | Reference |
| PCSK9 Secretion Assay | Huh7 cells | IC50 | 0.3 µM | [1] |
| In Vitro Translation Assay (PCSK9(1-35)-luciferase) | HeLa cell-free system | IC50 | 2 µM | [7] |
| In Vivo Plasma PCSK9 Reduction | Rats (14-day oral gavage) | Dose-dependent reduction | 5-50 mg/kg/day | [1] |
| In Vivo Total Cholesterol Reduction | Rats (14-day oral gavage) | Dose-dependent reduction | 5-50 mg/kg/day | [1] |
Experimental Protocols
Ribosome Profiling
Objective: To map the precise location of this compound-induced ribosome stalling on the PCSK9 transcript.
Methodology:
-
Culture Huh7 cells and treat with either this compound (e.g., 1.5 µM) or vehicle for a specified time (e.g., 10 minutes or 1 hour).[4]
-
Arrest translation by adding cycloheximide.
-
Lyse the cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Isolate ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation.
-
Extract the RNA from the ribosome-footprint complexes.
-
Prepare a sequencing library from the extracted RNA footprints.
-
Perform high-throughput sequencing and align the reads to the human genome to generate ribosome footprint density maps.[4]
In Vitro Translation Assay
Objective: To confirm that the nascent PCSK9 peptide sequence mediates the translational stall induced by this compound.
Methodology:
-
Construct a reporter plasmid encoding a fusion protein of the N-terminal region of PCSK9 (e.g., amino acids 1-35) and a reporter protein like luciferase.[7]
-
Generate mRNA from this construct via in vitro transcription.
-
Set up an in vitro translation reaction using a HeLa cell-free translation system.[7]
-
Add the in vitro transcribed mRNA and varying concentrations of this compound to the translation reactions.
-
Incubate to allow for protein synthesis.
-
Measure the luciferase activity as a readout of translation efficiency. A decrease in luciferase activity in the presence of this compound indicates translational inhibition.[7]
PCSK9 ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the amount of secreted PCSK9 protein in cell culture supernatant or plasma.
Methodology:
-
Seed cells (e.g., Huh7) and treat with various concentrations of this compound.
-
Collect the cell culture supernatant after a specified incubation period.
-
For in vivo studies, collect plasma samples from treated animals.[1]
-
Use a commercial human or rat PCSK9 ELISA kit.
-
Add standards and samples to the wells of the ELISA plate pre-coated with a PCSK9 capture antibody.
-
Incubate to allow binding of PCSK9 to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance or fluorescence, which is proportional to the amount of PCSK9 in the sample.[1]
LDLR Western Blot
Objective: To determine the effect of this compound-mediated PCSK9 reduction on the protein levels of its downstream target, the LDL receptor.
Methodology:
-
Treat cells (e.g., HepG2) with this compound for a sufficient duration to observe changes in protein levels (e.g., 24-48 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LDLR.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to LDLR indicates its protein level.
Visualizations
Caption: PCSK9 Signaling and Inhibition by this compound.
Caption: Orthogonal Workflow for this compound Validation.
References
- 1. abcam.com [abcam.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDLR antibody (10785-1-AP) | Proteintech [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of PF-06446846: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of PF-06446846, a selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat and closed-toe shoes. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, in both its pure form and in solution, requires careful management as hazardous waste.
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for solid and many liquid wastes.
-
The label on the waste container should be unambiguous, stating "Hazardous Waste" and the full chemical name: "this compound".
-
-
Container Management :
-
Ensure the hazardous waste container has a secure, leak-proof lid and is kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.
-
-
Storage of Hazardous Waste :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.
-
This storage area should have secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide a detailed and accurate description of the waste contents to the disposal personnel.
-
Spill and Contamination Cleanup
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collect Contaminated Material : Carefully collect the absorbed material and any contaminated debris. Place all materials into the designated hazardous waste container for this compound.
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your laboratory supervisor and the institutional EHS office, following all internal reporting procedures.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling PF-06446846
Disclaimer: This document provides guidance on the safe handling of PF-06446846, a potent, selective, and orally active research compound.[1] As a new chemical entity, comprehensive toxicological data may not be available.[2] Therefore, a conservative approach to handling is essential, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact. This guide is intended for use by trained research professionals in a laboratory setting.
Engineering Controls: Your First Line of Defense
Engineering controls are the most critical measures for minimizing exposure to potent compounds.[3] All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.[2][4] For procedures with a higher risk of aerosol generation, a glove box or containment isolator is recommended.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound | Double nitrile gloves, disposable lab coat with tight cuffs, and ANSI Z87.1 certified safety glasses with side shields. A full-face shield should be worn over safety glasses when there is a risk of splashing. |
| Preparing Solutions | Double nitrile gloves, disposable lab coat with tight cuffs, and chemical splash goggles. A face shield is recommended. |
| General Laboratory Work | Standard laboratory coat, nitrile gloves, and safety glasses. |
It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.[5] Do not wear PPE outside of the designated laboratory area.[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
3.1. Preparation and Weighing:
-
Before starting, ensure that all necessary equipment, including a designated and calibrated balance, is clean and placed inside the containment system (e.g., fume hood).
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder. Use a spatula and handle the compound gently to avoid creating dust.
-
After weighing, securely close the primary container.
3.2. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound powder within the containment system.
-
Ensure the vessel is capped or covered during dissolution to prevent splashes or aerosol generation.
-
If sonication is required, perform this step within the fume hood or in a sealed container.
3.3. Experimental Use:
-
All experimental procedures involving this compound should be conducted in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the compound and any solutions containing it.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty vials that once held this compound should be treated as hazardous waste and disposed of in the solid waste stream.[7]
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[8][9]
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
